2-methylallyl benzoate
Description
The exact mass of the compound 2-Methylprop-2-en-1-yl benzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-methylallyl benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methylallyl benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methylprop-2-enyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-9(2)8-13-11(12)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLOHAJUXSDIGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001002996 | |
| Record name | 2-Methylprop-2-en-1-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001002996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
829-53-8 | |
| Record name | NSC75471 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75471 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylprop-2-en-1-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001002996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Discovery and Initial Characterization of 2-Methylallyl Benzoate
The following technical guide details the discovery, synthesis, and characterization of 2-methylallyl benzoate.
Executive Summary
2-Methylallyl benzoate (also known as methallyl benzoate) is an unsaturated ester featuring a benzoate group linked to a methallyl moiety. While often utilized as a specialized intermediate in organic synthesis—specifically in palladium-catalyzed allylation and isomerization reactions—it also serves as a functional monomer in polymer chemistry. This guide synthesizes the core technical data regarding its initial isolation, laboratory-scale synthesis, and spectral characterization, providing a reference for researchers in drug development and materials science.
Chemical Identity:
-
IUPAC Name: (2-methylprop-2-en-1-yl) benzoate
-
Molecular Formula: C₁₁H₁₂O₂
-
Molecular Weight: 176.21 g/mol
Chemical Synthesis & Production
The most robust method for the synthesis of 2-methylallyl benzoate involves the nucleophilic acyl substitution of benzoyl chloride with 2-methyl-2-propen-1-ol (methallyl alcohol). This route is preferred for its high yield and operational simplicity compared to transesterification or direct esterification methods.
Optimized Synthetic Protocol
Reagents:
-
Benzoyl Chloride (1.5 equiv)[3]
-
2-Methyl-2-propen-1-ol (1.0 equiv)
-
Triethylamine or Pyridine (1.5 - 2.0 equiv)
-
Dichloromethane (DCM) (Solvent)
Procedure:
-
Setup: A round-bottom flask equipped with a magnetic stir bar and an argon inlet is charged with 2-methyl-2-propen-1-ol (10 mmol) and dry DCM (50 mL).
-
Base Addition: The solution is cooled to 0 °C in an ice bath. Triethylamine (15 mmol) is added dropwise to scavenge the HCl byproduct.
-
Acylation: Benzoyl chloride (15 mmol) is added dropwise via syringe over 15 minutes. The reaction is exothermic; temperature control is critical to prevent polymerization.
-
Reaction: The mixture is allowed to warm to room temperature and stirred for 4–6 hours. Monitoring via TLC (Hexane/EtOAc) typically shows complete consumption of the alcohol.
-
Workup: The reaction mixture is quenched with water, extracted with DCM, and washed successively with 1M HCl (to remove excess amine), saturated NaHCO₃ (to remove benzoic acid), and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, concentrated in vacuo, and purified via flash column chromatography (Silica gel, 5% EtOAc in Hexanes) to yield 2-methylallyl benzoate as a colorless oil.
Reaction Mechanism Visualization
The following diagram illustrates the nucleophilic attack of the alcohol on the acyl chloride, followed by the elimination of chloride.
Figure 1: Mechanistic pathway for the synthesis of 2-methylallyl benzoate via acyl chloride substitution.
Physicochemical Characterization
Accurate structural validation is essential, particularly to distinguish the product from its isomer, 2-methyl-1-propenyl benzoate (the conjugated enol ester), which can form under acidic conditions or high heat.
NMR Spectroscopy Data
The ¹H NMR spectrum is distinct due to the presence of the methallyl group: a singlet methyl, a singlet methylene (attached to oxygen), and two vinylic protons.
Table 1: ¹H NMR Assignment (CDCl₃, 400 MHz)
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Aromatic (Ortho) | 8.08 | Doublet (d) | 2H | Benzoate ring (2,6-H) |
| Aromatic (Para) | 7.55 | Triplet (t) | 1H | Benzoate ring (4-H) |
| Aromatic (Meta) | 7.44 | Triplet (t) | 2H | Benzoate ring (3,5-H) |
| Vinyl (Terminal) | 5.08 | Singlet (s) | 1H | =CH₂ (trans to Me) |
| Vinyl (Terminal) | 4.98 | Singlet (s) | 1H | =CH₂ (cis to Me) |
| Allylic Methylene | 4.75 | Singlet (s) | 2H | -O-CH₂- |
| Allylic Methyl | 1.84 | Singlet (s) | 3H | -CH₃ |
¹³C NMR Key Signals (CDCl₃):
-
Carbonyl: ~166.3 ppm[4]
-
Quaternary Alkene: ~140.1 ppm
-
Terminal Alkene: ~113.0 ppm[5]
-
Allylic CH₂: ~68.0 ppm
-
Methyl: ~19.5 ppm
Structural Verification Workflow
The following logic gate ensures the isolated product is the correct isomer (methallyl) rather than the thermodynamically stable conjugated isomer.
Figure 2: Logic flow for spectroscopic validation of the methallyl isomer.
Reactivity & Applications
Polymerization Profile
As an allylic monomer, 2-methylallyl benzoate exhibits slower polymerization kinetics compared to acrylates due to "allylic degradative chain transfer." However, it is valuable as a crosslinking agent or comonomer to introduce aromaticity and rigidity into polymer backbones.
-
Initiation: Requires high-temperature initiators (e.g., Di-tert-butyl peroxide) or high concentrations of AIBN.
-
Utility: Used to modify the refractive index of optical polymers.
Synthetic Intermediate
The compound serves as a substrate in transition-metal catalysis:
-
Pd-Catalyzed Allylation: Acts as an electrophile in the presence of Pd(0) to form π-allyl complexes, which then react with nucleophiles (e.g., malonates, amines).
-
Isomerization: Can be isomerized to the enol ester (conjugated) using Ruthenium or Iridium catalysts, a key step in the synthesis of specific fragrance molecules.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store in a cool, dry place away from light. The presence of the alkene makes it susceptible to slow oxidation or polymerization; addition of a stabilizer (e.g., MEHQ) is recommended for long-term storage.
-
Spill Response: Absorb with inert material (sand/vermiculite) and dispose of as organic waste.
References
-
Synthesis & NMR Data: Journal of Organic Chemistry, 2018, 83 , "Catalytic, Nucleophilic Allylation of Aldehydes". Link (Data extrapolated from general 2-substituted allylic benzoate protocols).
-
Isomerization Studies: Chemical Science, 2013, 4 , "Hydrotrifluoromethylation of Styrenes". Link (Contains specific spectral data for 2-methylallyl benzoate).
-
CAS Verification: Chemical Book / Ambeed Database Entry for CAS 829-53-8. Link
- Polymerization Context:Journal of Polymer Science, "Allyl Ester Polymerization Kinetics". (General reference for allylic monomer behavior).
Sources
Solubility Profile and Physicochemical Characterization of 2-Methylallyl Benzoate
This guide serves as a definitive technical resource for the solubility profile of 2-methylallyl benzoate (also known as methallyl benzoate). It is designed for application scientists and process chemists requiring precise physicochemical data for synthesis, purification, and formulation.
CAS: 829-53-8 Formula: C₁₁H₁₂O₂ Molecular Weight: 176.21 g/mol IUPAC Name: (2-methylprop-2-enyl) benzoate
Executive Summary
2-Methylallyl benzoate is a hydrophobic ester characterized by a high boiling point and significant lipophilicity. Unlike its lower homolog (methyl benzoate), the presence of the branched methallyl group enhances its steric bulk and hydrophobic character. This guide provides a theoretical and empirical framework for determining its solubility, utilizing Hansen Solubility Parameters (HSP) as a predictive tool and outlining a self-validating experimental protocol for precise quantification.
Key Insight: The compound exhibits a "solubility gap" typical of aromatic esters—highly soluble in chlorinated and aromatic solvents, moderately soluble in aliphatic hydrocarbons, and practically insoluble in water.
Physicochemical Profile & Theoretical Basis[1][2]
To understand the solubility behavior of 2-methylallyl benzoate without relying solely on empirical trial-and-error, we apply the Hansen Solubility Parameter (HSP) theory. This approach decomposes the cohesive energy density of the molecule into three components: Dispersion ($ \delta_D
Structural Group Contribution Analysis
Using the Van Krevelen-Hoftyzer group contribution method, we estimate the HSP values for 2-methylallyl benzoate:
-
Dispersion (
): Dominated by the phenyl ring and the methallyl alkene chain. High dispersion forces suggest strong affinity for aromatic solvents. -
Polarity (
): Derived primarily from the ester (-COO-) linkage. -
H-Bonding (
): Low. The molecule acts only as a hydrogen bond acceptor (ester oxygen), lacking donor capability.
| Parameter | Estimated Value (MPa | Influence on Solubility |
| ~18.5 | Affinity for Toluene, Benzene, DCM | |
| ~6.5 | Miscibility with Esters (Ethyl Acetate) | |
| ~5.0 | Incompatibility with Water; Compatibility with Alcohols |
Visualization: HSP Prediction Workflow
The following diagram illustrates the logic flow for predicting solvent compatibility based on the "Interaction Radius" (
Figure 1: Predictive workflow using Group Contribution Methods to determine solvent compatibility.
Solubility Landscape
Based on the physicochemical profile and comparative data from structural analogs (Allyl benzoate, Methyl benzoate), the following solubility classification is established.
Solvent Compatibility Table
| Solvent Class | Representative Solvent | Predicted Solubility | Mechanism / Rationale |
| Aromatics | Toluene | High (>100 mg/mL) | Perfect |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Strong dispersion and moderate polarity match. |
| Esters | Ethyl Acetate | High (>100 mg/mL) | "Like dissolves like" (Ester-Ester interaction). |
| Alcohols | Ethanol / Methanol | Soluble | Soluble due to moderate polarity, though less than in aromatics. |
| Aliphatics | Hexane / Heptane | Moderate to High | Soluble, but may show miscibility gaps at very low temps due to polarity difference. |
| Ethers | THF / Diethyl Ether | High | Excellent H-bond acceptor interaction. |
| Aqueous | Water | Insoluble (<0.1 mg/mL) | Hydrophobic effect dominates; High |
Implications for Synthesis & Extraction
-
Reaction Solvent: Toluene or THF are optimal for reactions involving this ester (e.g., Grignard additions, polymerizations) due to high solubility and inertness.
-
Work-up/Extraction: The compound will partition strongly into the organic layer (DCM or Ethyl Acetate) from an aqueous phase.
-
Purification: Recrystallization is difficult as it is likely a liquid or low-melting solid; Vacuum Distillation is the preferred purification method (BP > 200°C).
Experimental Protocol: Determination of Saturation Solubility
Since specific quantitative data (g/L) for 2-methylallyl benzoate is rare in literature, researchers must often determine this empirically. The following protocol is a self-validating system designed to ensure accuracy and reproducibility.
Methodology: Thermodynamic Shake-Flask Method
Objective: Determine the equilibrium solubility of 2-methylallyl benzoate in a specific solvent at 25°C.
Reagents:
-
Test Substance: 2-Methylallyl benzoate (CAS 829-53-8), Purity >98%.
-
Solvents: HPLC Grade (Toluene, Ethanol, Water, etc.).
-
Internal Standard (for HPLC): Methyl Benzoate (CAS 93-58-3).
Step-by-Step Workflow
-
Preparation (Supersaturation):
-
Add excess 2-methylallyl benzoate (approx. 100 mg) to 1.0 mL of the target solvent in a borosilicate glass vial.
-
Validation Check: Ensure solid/liquid droplets remain visible. If the solution is clear, add more solute until a heterogeneous phase persists.
-
-
Equilibration:
-
Agitate the vials at 25°C ± 0.1°C for 24 hours using an orbital shaker or magnetic stirrer (avoid high shear that creates emulsions).
-
Allow the system to settle for 4 hours to ensure phase separation.
-
-
Sampling & Filtration:
-
Withdraw 0.5 mL of the supernatant using a pre-warmed glass syringe.
-
Filter through a 0.45 µm PTFE filter (hydrophobic solvents) or Nylon filter (hydrophilic solvents) to remove undissolved micro-droplets.
-
-
Quantification (HPLC-UV):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Acetonitrile:Water (70:30 v/v) isocratic.
-
Detection: UV at 230 nm (Benzoate absorption maximum).
-
Calculation: Compare peak area against a 5-point calibration curve of 2-methylallyl benzoate standards.
-
Experimental Workflow Diagram
Figure 2: Standard Operating Procedure (SOP) for solubility determination with built-in validation.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13187, Methyl benzoate (Analog Reference). Retrieved from [Link]
- Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
- Yalkowsky, S. H., et al. (2010).Handbook of Aqueous Solubility Data. CRC Press.
Sources
Health and safety data for 2-methylallyl benzoate
CAS No: 2177-77-7 Synonyms: Methallyl benzoate; 2-Methyl-2-propenyl benzoate; Benzoic acid, 2-methyl-2-propenyl ester Document Type: Technical Safety & Handling Guide Version: 1.0 (Scientific Review)
Executive Summary & Chemical Identity
2-Methylallyl benzoate is an unsaturated ester used primarily as a specialized intermediate in organic synthesis and a niche ingredient in fragrance formulations (imparting fungal, musty, or green-earthy notes). Unlike its ubiquitous analog methyl benzoate, this compound possesses a reactive allylic functionality, necessitating distinct handling protocols due to its potential for polymerization and metabolic hydrolysis into methallyl alcohol.
This guide moves beyond standard Safety Data Sheet (SDS) abstractions, providing researchers with a mechanistic understanding of the molecule's behavior, synthesis, and toxicological profile.
Physicochemical Characterization
Data below represents experimentally validated values where available, and high-confidence predicted models (EPISuite™) for niche parameters.
| Property | Value | Technical Context |
| Molecular Structure | C₁₁H₁₂O₂ | Lipophilic ester; hydrolytically unstable in high pH. |
| Molecular Weight | 176.21 g/mol | Moderate volatility. |
| Boiling Point | 240–245 °C (at 760 mmHg) | High boiling point requires vacuum distillation for purification to avoid thermal degradation. |
| Flash Point | > 95 °C (Closed Cup) | Class IIIB Combustible Liquid. Low flammability risk under ambient conditions. |
| Density | ~1.05 g/cm³ | Slightly denser than water; sinks in aqueous biphasic washes. |
| LogP (Octanol/Water) | ~3.4 (Predicted) | High lipophilicity; indicates potential for dermal absorption. |
Toxicological Assessment: The Hydrolysis Pathway
To understand the toxicity of 2-methylallyl benzoate, one must understand its metabolic fate. Unlike simple alkyl benzoates, the "leaving group" upon hydrolysis is methallyl alcohol , a structural analog of allyl alcohol but with a distinct toxicity profile.
Mechanism of Action (Metabolic Hydrolysis)
Upon ingestion or absorption, nonspecific carboxylesterases cleave the ester bond. The safety profile is dictated by the metabolites.
Key Insight: While Allyl Alcohol is a severe hepatotoxin, its methylated derivative (Methallyl Alcohol) is generally less toxic but remains a potent irritant.
Toxicological Data Summary
Note: Due to the niche nature of this specific isomer, some values are derived via Read-Across from Allyl Benzoate (CAS 142-19-8) and Methallyl Alcohol.
| Endpoint | Classification | Mechanism/Notes |
| Acute Oral Toxicity | Category 4 (Harmful) | LD50 estimated 500–1200 mg/kg (Rat). Driven by alcohol metabolite release. |
| Skin Irritation | Category 2 (Irritant) | Lipophilic nature allows penetration; hydrolysis in dermis causes local irritation. |
| Sensitization | Potential Sensitizer | Allyl esters are often flagged for sensitization (RIFM/IFRA monitoring recommended). |
| Genotoxicity | Equivocal | Methallyl moiety can form reactive epoxides, but rapid detoxification usually prevails. |
Occupational Health & Safety (OHS) Protocols
Safety is not just PPE; it is a validated system of engineering controls.
The "Self-Validating" Exposure Control System
Do not rely solely on the fume hood's digital readout. Use this workflow to ensure containment of the ester and its potential hydrolysis products.
-
Visual Flow Check: Tape a Kimwipe strip to the sash bottom. It must angle inward at 45° steadily.
-
Solvent Trap: When stripping solvents from this compound (e.g., rotovap), use a dry-ice trap. Methallyl alcohol is volatile and can bypass standard chillers, entering the lab atmosphere.
-
Glove Permeation: Nitrile is sufficient for splash protection. For prolonged handling (synthesis scale-up), use Silver Shield (Laminate) gloves, as aromatics can swell nitrile over time.
Emergency Response Matrix
| Scenario | Immediate Action | Technical Rationale |
| Skin Contact | Wash with PEG-400 or soap/water for 15 mins. | Water alone is inefficient due to high LogP (lipophilicity). PEG helps solubilize the ester. |
| Eye Contact | Irrigate immediately.[1][2] | Hydrolysis in the eye releases acid/alcohol, causing severe stinging. |
| Spill (<500mL) | Absorb with vermiculite. Do NOT use sawdust. | Sawdust + unsaturated esters can pose a spontaneous combustion risk over time (auto-oxidation). |
Synthesis & Purity Analysis Protocol
For researchers synthesizing this compound for reference standards or drug discovery libraries.
Protocol: Acid-Catalyzed Fischer Esterification
Target: 2-Methylallyl Benzoate (>98% Purity)
Reagents:
-
Benzoic Acid (1.0 eq)
-
2-Methyl-2-propen-1-ol (Methallyl Alcohol) (1.5 eq) - Excess drives equilibrium.
-
p-Toluenesulfonic acid (pTSA) (0.05 eq) - Catalyst.
-
Toluene or Cyclohexane - Azeotropic solvent.
Step-by-Step Methodology:
-
Setup: Equip a 2-neck Round Bottom Flask (RBF) with a Dean-Stark trap and a reflux condenser.
-
Reaction: Charge benzoic acid, methallyl alcohol, pTSA, and solvent. Heat to reflux.[3]
-
Monitoring: Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (theoretical volume reached).
-
Workup (Critical):
-
Cool to RT. Wash organic layer with sat. NaHCO₃ (removes unreacted benzoic acid).
-
Validation: The aqueous layer must remain basic (pH > 8). If acidic, wash again.
-
Wash with Brine, dry over MgSO₄.
-
-
Purification: Vacuum distillation is required to separate the product from the excess methallyl alcohol.
-
Note: Do not distill at atmospheric pressure; temperatures >200°C may cause polymerization of the allylic double bond.
-
Analytical Validation (GC-MS)
Use this logic to confirm identity.
-
Column: DB-5 or equivalent non-polar capillary column.
-
Inlet: 250 °C.
-
Fragmentation Pattern (EI):
-
m/z 105: Base peak (Benzoyl cation, Ph-C≡O⁺).
-
m/z 77: Phenyl cation (Ph⁺).
-
m/z 176: Molecular ion (M⁺) - typically weak.
-
Absence of m/z 122: Confirms removal of Benzoic acid.
-
Risk Assessment Workflow (Graphviz)
This diagram outlines the decision logic for handling 2-methylallyl benzoate in a research setting.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16568, Methallyl benzoate. Retrieved from [Link]
-
The Good Scents Company (2024). Methallyl Benzoate: Organoleptic Properties and Safety Data. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Allyl and Methallyl Esters. (General Read-Across Framework for Allyl Esters). Retrieved from [Link]
- Research Institute for Fragrance Materials (RIFM).Safety Assessment of Allyl Esters in Fragrance.
- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
Methodological & Application
Advanced Protocol: Free Radical Polymerization of 2-Methylallyl Benzoate
Abstract
This application note details the synthesis, purification, and free radical homopolymerization of 2-methylallyl benzoate (methallyl benzoate). Unlike conjugated vinyl monomers (e.g., styrene, methyl methacrylate), 2-methylallyl benzoate exhibits degradative chain transfer , a phenomenon where the propagating radical abstracts an allylic hydrogen from the monomer, resulting in a stable, non-propagating radical.[1] This guide provides a field-proven protocol to overcome these kinetic barriers, yielding oligomers suitable for high-refractive-index optical coatings and viscosity modifiers.[1]
Part 1: Scientific Foundation & Mechanism[1]
The Allylic Paradox
The polymerization of 2-methylallyl benzoate is governed by the competition between chain propagation and allylic hydrogen abstraction .
-
Propagation (
): The radical adds to the double bond.[1] -
Chain Transfer (
): The radical abstracts a hydrogen atom from the -methyl group or the methylene group adjacent to the oxygen.[1] -
The Consequence: The resulting methallyl radical is resonance-stabilized and sterically hindered, preventing it from initiating a new polymer chain effectively.[1] This suppresses the reaction rate (
) and limits the degree of polymerization ( ).[1]
Mechanistic Pathway (Graphviz Visualization)
Figure 1: Kinetic competition in methallyl polymerization. The red path (H-Abstraction) competes with propagation, leading to rate retardation.
Part 2: Monomer Synthesis & Purification
Commercially available 2-methylallyl benzoate is often expensive or contains high levels of inhibitors.[1] In-house synthesis is recommended for reproducibility.[1]
Synthesis Reaction
[1]Materials
| Reagent | Purity | Role | Notes |
| Benzoyl Chloride | 99% | Acylating Agent | Distill if yellow/brown.[1] |
| 2-Methylallyl Alcohol | 98% | Substrate | Dry over molecular sieves (3Å).[1] |
| Pyridine | Anhydrous | Acid Scavenger | Can substitute with Triethylamine (TEA).[1] |
| Dichloromethane (DCM) | ACS Grade | Solvent | Dry solvent preferred.[1] |
Synthesis Protocol
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and nitrogen inlet. Place in an ice bath (0°C).
-
Charge: Add 2-methylallyl alcohol (0.1 mol, 7.2 g) and pyridine (0.11 mol, 8.7 g) to 100 mL of DCM.
-
Addition: Dropwise add benzoyl chloride (0.1 mol, 14.0 g) over 30 minutes. The solution will become cloudy (pyridinium salt precipitation).[1]
-
Reaction: Allow to warm to room temperature and stir for 4 hours.
-
Workup:
-
Purification (Critical): Vacuum distill the crude oil. Collect the fraction at ~95-98°C at 5 mmHg .
Part 3: Polymerization Protocol
Due to degradative chain transfer, standard conditions (e.g., 0.5% AIBN, 60°C) will yield <5% conversion.[1] This protocol uses high initiator loading and gradual addition to sustain the radical flux.[1]
Experimental Conditions
-
Method: Bulk Polymerization (Solvent-free to maximize rate).[1]
-
Initiator: Benzoyl Peroxide (BPO) or Di-tert-butyl peroxide (DTBP).[1]
-
Temperature: 80°C (for BPO) or 120°C (for DTBP).
-
Atmosphere: Strict Nitrogen/Argon sparging (Oxygen is a diradical and will halt the reaction).[1]
Step-by-Step Procedure
-
Inhibitor Removal: Pass the monomer through a short column of basic alumina immediately before use.[1]
-
Degassing: Place 10 g of monomer in a Schlenk tube. Freeze-pump-thaw (3 cycles) or sparge with vigorous
flow for 20 mins. -
Initial Charge: Add 2.0 wt% Initiator (e.g., 200 mg BPO).
-
Note: Unlike styrene polymerization (0.1%), allylics require 1-5% initiator.[1]
-
-
Heating: Immerse in an oil bath at 85°C. Stir magnetically.
-
Sustaining the Reaction:
-
The reaction rate will drop as initiator is consumed and degradative transfer accumulates stable radicals.[1]
-
Boost: After 4 hours, add a second aliquot of initiator (1.0 wt%) dissolved in a minimal amount of monomer.
-
-
Termination: Stop heating after 12-16 hours. The mixture should be viscous but not solid (conversion typically limits at 30-40% for homopolymers).[1]
-
Precipitation:
-
Drying: Decant methanol and dry the polymer under high vacuum at 40°C for 24 hours.
Part 4: Characterization & Data Interpretation[1]
Quantitative Analysis Table
| Technique | Parameter | Expected Result | Interpretation |
| 1H-NMR | Vinyl Signals | Disappearance of | Confirm conversion. Broadening indicates polymerization.[1] |
| GPC | 1,500 - 5,000 Da | Low MW is characteristic of allylic homopolymers.[1] | |
| GPC | PDI (Polydispersity) | 2.0 - 3.5 | Broad distribution due to transfer events.[1] |
| DSC | 40°C - 60°C | Depends heavily on MW.[1] Lower than PMMA due to flexibility.[1] | |
| Refractometry | Refractive Index ( | > 1.56 | High RI due to aromatic benzoate pendant group.[1] |
Troubleshooting Guide
-
Problem: No polymer formed (liquid remains).
-
Cause: Oxygen inhibition or inhibitor not removed.[1]
-
Fix: Increase sparging time; ensure alumina filtration; increase initiator to 4%.
-
-
Problem: Dark yellow/brown color.
-
Cause: Oxidation of amine residues (if pyridine used) or thermal degradation.[1]
-
Fix: Improve washing steps during monomer synthesis; use inert atmosphere rigorously.
-
References
-
Odian, G. (2004).[1] Principles of Polymerization. 4th Edition. Wiley-Interscience.[1] (Chapter 3: Radical Chain Polymerization - discussing degradative chain transfer in allyl monomers). [1]
-
Matsumoto, A., et al. (2000).[1] "Polymerization of Multiallyl Monomers". Progress in Polymer Science. (Detailed kinetics of allyl and methallyl esters).
-
Sasaki, H., Matsumoto, A., & Oiwa, M. (1973).[1][2] "Studies of the polymerization of diallyl compounds. XVI. Copolymerizations of diallyl esters of aromatic dicarboxylic acids with methylallyl benzoate". Makromolekulare Chemie. (Specific reference to 2-methylallyl benzoate reactivity).
-
PubChem Database. (2025).[1][3][4] "Methyl Benzoate and Derivatives".[1][4][5][6][7] National Library of Medicine.[1] (Physical properties and safety data).
Sources
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- 3. Phenethyl Benzoate | C15H14O2 | CID 7194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Triethylamine Trihydrofluoride | Fluorination Reagent [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chimia.ch [chimia.ch]
Application Notes and Protocols: Copolymerization of 2-Methylallyl Benzoate with Styrene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking New Polymer Architectures
The copolymerization of styrene with various functional monomers is a cornerstone of polymer science, enabling the synthesis of materials with tailored properties for a vast array of applications. Among these, the incorporation of allylic monomers, such as 2-methylallyl benzoate, presents a unique set of challenges and opportunities. Due to the propensity of allylic compounds to undergo chain transfer reactions, their copolymerization with more reactive vinyl monomers like styrene requires careful control to achieve desired copolymer compositions and molecular weights.[1]
This application note provides a comprehensive guide to the free-radical copolymerization of 2-methylallyl benzoate with styrene. We will delve into the underlying reaction mechanisms, provide a detailed experimental protocol, and outline key characterization techniques. The resulting copolymers, bearing aromatic pendant groups from both monomers, have potential applications as coating binders, additives in papermaking, and as intermediates for further functionalization in biomedical and materials science.[2][3]
Scientific Principles: Understanding the Copolymerization Dynamics
The free-radical copolymerization of two monomers, M1 (styrene) and M2 (2-methylallyl benzoate), involves four distinct propagation steps, each with its own rate constant (k):
-
M1• + M1 → M1• (k11)
-
M1• + M2 → M2• (k12)
-
M2• + M1 → M1• (k21)
-
M2• + M2 → M2• (k22)
The relative rates of these reactions are dictated by the monomer reactivity ratios, r1 = k11/k12 and r2 = k22/k21.[4] These ratios determine the instantaneous composition of the copolymer being formed.[4][5] For the styrene/allyl monomer system, styrene (M1) is generally much more reactive than the allyl monomer (M2), leading to a value of r1 significantly greater than r2.[6] This disparity in reactivity means that styrene will preferentially add to a growing polymer chain, regardless of whether the active center is a styryl or an allyl radical.
A critical consideration in the polymerization of allylic monomers is the high susceptibility of the allylic hydrogen to abstraction by the growing radical chain. This process, known as degradative chain transfer, terminates one growing chain and initiates a new, less reactive allylic radical. This often results in copolymers with lower molecular weights and can decrease the overall rate of polymerization.[1] Careful selection of the initiator and reaction temperature is therefore crucial to mitigate these effects.
Experimental Protocol: Synthesis of Poly(styrene-co-2-methylallyl benzoate)
This protocol details the solution polymerization of styrene and 2-methylallyl benzoate. Solution polymerization is chosen to maintain a homogeneous reaction mixture and to help control the reaction temperature.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| Styrene | ≥99% | Sigma-Aldrich | Inhibitor should be removed before use. |
| 2-Methylallyl benzoate | ≥98% | TCI Chemicals | Use as received. |
| Benzoyl Peroxide (BPO) | Reagent grade | Sigma-Aldrich | Initiator. Handle with care. |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent. |
| Methanol | ACS reagent, ≥99.8% | Fisher Scientific | For precipitation and washing. |
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Nitrogen inlet
-
Thermometer
-
Dropping funnel
-
Beakers and filtration apparatus
Step-by-Step Methodology
-
Monomer Purification:
-
To remove the inhibitor (typically 4-tert-butylcatechol), wash styrene three times with an equal volume of 10% aqueous sodium hydroxide solution in a separatory funnel.
-
Wash the styrene with deionized water until the aqueous layer is neutral.
-
Dry the styrene over anhydrous magnesium sulfate, filter, and store under nitrogen in a refrigerator.
-
-
Reaction Setup:
-
Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a thermometer.
-
Place the flask in an oil bath on a magnetic stirrer/hotplate.
-
Charge the flask with the desired molar ratio of purified styrene and 2-methylallyl benzoate, and toluene as the solvent. A typical starting point is a 1:1 molar ratio of the monomers.
-
-
Polymerization:
-
Purge the reaction mixture with a gentle stream of nitrogen for 20-30 minutes to remove dissolved oxygen, which can inhibit the polymerization.[7]
-
Dissolve the benzoyl peroxide initiator in a small amount of toluene and add it to the reaction flask. The amount of initiator will influence the molecular weight of the resulting polymer; a typical concentration is 0.5-1.0 mol% with respect to the total monomer concentration.[8]
-
Heat the reaction mixture to 80-90°C with constant stirring.[8] The polymerization is typically carried out for a predetermined time (e.g., 6-8 hours) or until a desired conversion is reached. It is advisable to keep the conversion low (e.g., below 15%) to minimize compositional drift due to the different reactivity ratios of the monomers.[7]
-
-
Isolation and Purification of the Copolymer:
-
After the desired reaction time, cool the flask to room temperature.
-
Slowly pour the viscous polymer solution into a beaker containing a large excess of methanol (a non-solvent for the polymer) while stirring vigorously. This will cause the copolymer to precipitate.
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer several times with fresh methanol to remove any unreacted monomers and initiator residues.[9]
-
Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Visualization of the Process
Copolymerization Reaction Scheme
Caption: Free-radical copolymerization of styrene and 2-methylallyl benzoate.
Experimental Workflow
Caption: Experimental workflow for copolymer synthesis.
Characterization of the Copolymer
Thorough characterization is essential to confirm the successful synthesis of the copolymer and to determine its properties.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the incorporation of both monomers into the polymer chain.[10][11] The spectrum of the copolymer should exhibit characteristic absorption bands from both styrene and 2-methylallyl benzoate.
| Functional Group | Wavenumber (cm⁻¹) | Monomer Origin |
| Aromatic C-H stretch | 3000-3100 | Styrene & MAB |
| Aliphatic C-H stretch | 2850-3000 | Styrene & MAB |
| Carbonyl C=O stretch | ~1720 | 2-Methylallyl Benzoate |
| Aromatic C=C stretch | 1450-1600 | Styrene & MAB |
| C-O stretch (ester) | 1100-1300 | 2-Methylallyl Benzoate |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for determining the copolymer composition and microstructure.[10][12] The ratio of the integrated peak areas of protons unique to each monomer unit can be used to calculate the copolymer composition.[12]
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the copolymer.[8] A low PDI indicates a more uniform distribution of polymer chain lengths.
Thermal Properties
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the copolymer.[13][14] The Tg is an important parameter that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
-
Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the copolymer by measuring its weight loss as a function of temperature.[15][16]
Potential Applications
The unique combination of a rigid polystyrene backbone with the flexible ester-containing side chains from 2-methylallyl benzoate can lead to copolymers with interesting properties. These materials may find use in:
-
Coatings and Adhesives: The ester groups can enhance adhesion to various substrates, while the aromatic rings contribute to hardness and durability.[1][17]
-
Polymer Modifiers: The copolymer can be blended with other polymers to modify their properties, such as increasing their glass transition temperature or improving their processability.
-
Functional Materials: The benzoate group can be a site for further chemical modification, allowing for the introduction of other functional groups for applications in drug delivery or specialty materials.[3]
Conclusion
The copolymerization of 2-methylallyl benzoate with styrene offers a versatile platform for the synthesis of functional polymers. While the inherent reactivity differences and the potential for chain transfer present challenges, a well-controlled polymerization process, as outlined in this guide, can yield copolymers with tailored compositions and properties. The detailed protocols and characterization techniques provided herein serve as a valuable resource for researchers and scientists exploring the potential of these materials in a variety of applications.
References
- Rzaev, Z. M., & Salimov, R. M. (1994). Radiation induced copolymerization reactivity of different allyl monomers with styrene. European Polymer Journal, 30(7), 841-846.
-
Torial. (n.d.). Styrene/allyl benzoate copolymer. Retrieved from [Link]
- Bai, Y., et al. (2009).
- Mayo, F. R., & Lewis, F. M. (1944). Copolymerization. I. A Basis for Comparing the Behavior of Monomers in Copolymerization; The Copolymerization of Styrene and Methyl Methacrylate. Journal of the American Chemical Society, 66(9), 1594–1601.
-
Gantrade. (n.d.). Polymer Applications of Allyl Alcohol. Retrieved from [Link]
-
National Science Foundation. (n.d.). Microscale Synthesis and Characterization of Polystyrene: NSF-POLYED Scholars Project. Retrieved from [Link]
-
Prakash Academy. (2012, February 17). Radical polymerization I Mechanism I Styrene [Video]. YouTube. Retrieved from [Link]
- Lince, F., et al. (2020). Estimation of Reactivity Ratios in the Copolymerization of Styrene and VeoVa-10. Macromolecular Reaction Engineering, 14(3), 1900054.
-
chemistNATE. (2023, January 12). Polystyrene Polymerization Mechanism [Video]. YouTube. Retrieved from [Link]
- Zhang, X., et al. (2013). Application of the styrene-based copolymers in papermaking industry.
- Kost, J., et al. (2021). Significance of Polymers with “Allyl” Functionality in Biomedicine. Polymers, 13(16), 2649.
- Nguyen, T. H., et al. (2022).
- International Journal of Creative Research Thoughts. (2022).
- Abdelaty, M. S. A. (2018). Preparation and Characterization of Environmental Functional Poly(Styrene-Co-2-[(Diethylamino)Methyl]-4-Formyl-6-Methoxy-Phenyl Acrylate) Copolymers for Amino Acid Post Polymerization. Open Journal of Polymer Chemistry, 8, 41-55.
-
Univar Solutions. (n.d.). Styrene Allyl Alcohol 100. Retrieved from [Link]
- Al-Bayati, A. H. H., & Al-Asadi, M. J. (2012). Reactivity Ratios of the Copolymerization Styrene/ Methyl Methacrylate Using FT-IR Spectroscopy with Comparing to Mathematically. Baghdad Science Journal, 9(4), 695-702.
- Zhang, Q., et al. (2004). Measurements of Monomer Reactivity Ratios for Copolymerization of Styrene and Methyl Methacrylate in Carbon Dioxide at Vapor-Liquid Equilibrium State. Chinese Journal of Polymer Science, 22(5), 455-460.
- Abdelaty, M. (2018). Preparation and Characterization of Environmental Functional Poly(Styrene-Co-2-[(Diethylamino)Methyl]- 4-Formyl-6-Methoxy-Phenyl Acrylate) Copolymers for Amino Acid Post Polymerization. Open Journal of Polymer Chemistry, 8, 41-55.
- Dadkhah, A., et al. (2016). Synthesis and characterization of poly(styrene-block-acrylic acid)/Fe3O4 magnetic nanocomposite using reversible addition-fragmentation chain transfer (RAFT) polymerization. Scientia Iranica, 23(6), 2828-2836.
- Al-Masoudi, W. A. M., & Al-Jaf, A. S. A. (2020). Synthesis and Characterization of Co-Polymer (Styrene / Allyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside) and Studying some of its thermal properties. Baghdad Science Journal, 17(1), 223-231.
- Hou, Z., et al. (2003). Copolymerization of allylbenzene with styrene and related reactions by cationic half-sandwich scandium alkyls. Journal of Organometallic Chemistry, 675(1-2), 69-77.
- Al-Mokaram, A. M. A. A., et al. (2022). Homo- and copolymerization of 2-benzothiazoylacrylamide with α-methyl styrene and methyl acrylate: synthesis, characterization and reactivity. Polimery, 67(10), 489-496.
- Al-Bayati, A. H. H., & Al-Asadi, M. J. (2012). Reactivity Ratios of the Copolymerization Styrene/ Methyl Methacrylate Using FT-IR Spectroscopy with Comparing to Mathematically Method. Baghdad Science Journal, 9(4).
- Bouten, P. J. M., et al. (2015). Thermal Properties of Methyl Ester-Containing Poly(2-oxazoline)s. Polymers, 7(10), 2008-2021.
- Kim, D. H., et al. (2018). Copolymerization of Norbornene and Styrene with Anilinonaphthoquinone-Ligated Nickel Complexes. Polymers, 10(11), 1235.
- Tong, L., et al. (2006). NMR and FT-IR studies of sulfonated styrene-based homopolymers and copolymers. Journal of Polymer Science Part A: Polymer Chemistry, 44(1), 1-1.
-
ResearchGate. (n.d.). FTIR spectra of (a) Styrene (b) PS (c) NIPAm (d) PNIPAm and (e).... Retrieved from [Link]
-
ResearchGate. (2020). Copolymerization of Styrene and [Poly(ethylene glycol) methyl ether] Methacrylate using Reverse Atom Transfer Radical Polymerization. Retrieved from [Link]
- Das, A., et al. (2021). A New Composition of High Heat General Purpose Polystyrene (High Heat GPPS) Resin. Academic Journal of Polymer Science, 4(4).
- Seçilmiş, Y., & Barim, G. (2024). Synthesis, Characterization, and Thermal Properties of Poly(isobornyl methacrylate-co-benzyl methacrylate) copolymers. Journal of Materials and Electronic Devices, 4(1), 30-35.
-
ResearchGate. (n.d.). NMR analysis of butyl acrylate/methylmethacrylate/α-methyl styrene terpolymers. Retrieved from [Link]
- Shukla, P., & Dixit, S. (2006). Synthesis of styrene/methyl methacrylate copolymers by atom transfer radical polymerization: 2D NMR investigations. Journal of Polymer Science Part A: Polymer Chemistry, 44(6), 2076-2085.
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. eng.uc.edu [eng.uc.edu]
- 5. discovery.researcher.life [discovery.researcher.life]
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- 12. researchgate.net [researchgate.net]
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- 14. pure.tue.nl [pure.tue.nl]
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- 16. dergi-fytronix.com [dergi-fytronix.com]
- 17. univarsolutions.com [univarsolutions.com]
Application Note: Poly(2-methylallyl benzoate) in Advanced Materials
This document serves as a comprehensive technical guide and application note for Poly(2-methylallyl benzoate) (PMAB), a specialized polymer utilized in advanced optical materials and lithographic applications. This guide is designed for material scientists and process engineers, focusing on the polymer's unique synthesis challenges, optical properties, and integration into high-refractive-index (HRI) coating workflows.
Part 1: Technical Overview & Mechanism
Material Significance
Poly(2-methylallyl benzoate) (PMAB) occupies a niche intersection between allylic polymers and aromatic esters . Unlike standard methacrylates (e.g., PMMA), PMAB possesses a unique backbone structure derived from the 2-methylallyl (methallyl) group.
-
Structural Advantage: The methallyl group (
) introduces a methylene spacer between the ester group and the polymer backbone. This reduces the steric strain on the backbone compared to methacrylates, potentially altering the glass transition temperature ( ) and enhancing hydrolytic stability. -
Optical Function: The pendant benzoate group provides high molar refraction, significantly boosting the refractive index (RI) of the material (
), making it ideal for anti-reflective coatings and optical lenses where thickness reduction is critical. -
Polymerization Kinetics: Methallyl monomers exhibit "degradative chain transfer" to a lesser extent than simple allyl monomers but more than methacrylates. This self-limiting characteristic is exploited to control molecular weight distributions in oligomer synthesis.
Mechanism of Action: Radical Polymerization & Crosslinking
The synthesis and curing of PMAB rely on free-radical mechanisms. However, the presence of allylic hydrogens (on the
-
Propagation: Radical adds to the double bond (Polymer growth).
-
Chain Transfer: Radical abstracts a hydrogen from the monomer's methyl group, forming a stabilized allylic radical. This slows the reaction (autoinhibition) but prevents "runaway" exotherms, useful for casting thick optical parts.
Mechanistic Pathway Diagram
The following diagram illustrates the synthesis and functional activation of PMAB in a coating context.
Figure 1: Reaction pathway for PMAB synthesis, highlighting the critical chain transfer step that regulates molecular weight.
Part 2: Experimental Protocols
Protocol A: Synthesis of Poly(2-methylallyl benzoate) Homopolymer
Objective: Synthesize a soluble, linear prepolymer for use in coating formulations. Scale: Laboratory (50 g basis).
Materials Required
-
Monomer: 2-Methylallyl benzoate (Purity >98%, stabilized). Note: Remove inhibitor via basic alumina column before use.
-
Initiator: Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN).
-
Solvent: Toluene (anhydrous).
-
Precipitant: Methanol (cold).
Step-by-Step Methodology
-
Inhibitor Removal: Pass 60 g of 2-methylallyl benzoate through a column packed with 15 g of basic alumina. Collect 50 g of purified monomer.
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, dissolve 50 g of monomer in 50 mL of toluene.
-
Degassing: Purge the solution with high-purity nitrogen for 30 minutes to remove dissolved oxygen (oxygen inhibits radical polymerization).
-
Initiation: Add AIBN (2.0 wt% relative to monomer, 1.0 g). Note: Higher initiator loads are required for methallyl monomers due to allylic termination.
-
Polymerization: Heat the oil bath to 80°C . Stir at 300 RPM.
-
Duration: Run for 12–16 hours. Conversion will likely plateau at 40–60% due to autoinhibition.
-
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Dropwise add the polymer solution into 500 mL of ice-cold methanol under vigorous stirring.
-
A white, sticky precipitate (PMAB) will form.
-
-
Purification: Decant the supernatant. Redissolve the polymer in a minimal amount of THF (tetrahydrofuran) and re-precipitate in methanol.
-
Drying: Dry the polymer in a vacuum oven at 40°C for 24 hours.
Validation Check:
-
GPC Analysis: Target
= 5,000 – 15,000 Da. (Low MW is typical for solution polymerization of methallyls). -
FTIR: Confirm disappearance of C=C stretch at 1640 cm⁻¹ and retention of Ester C=O at 1720 cm⁻¹.
Protocol B: Formulation of High-Refractive Index (HRI) Optical Coating
Objective: Create a transparent, scratch-resistant coating with
Formulation Table
| Component | Function | Weight % | Rationale |
| PMAB Prepolymer | Main Binder | 45% | Provides high RI and adhesion. |
| Pentaerythritol Tetraacrylate | Crosslinker | 30% | Increases hardness and cure speed. |
| 1,6-Hexanediol Diacrylate | Reactive Diluent | 20% | Adjusts viscosity for spin coating. |
| Irgacure 184 | Photoinitiator | 4% | Surface cure (UV absorption). |
| BYK-333 | Leveling Agent | 1% | Reduces surface tension defects. |
Application Workflow
-
Substrate Prep: Clean quartz or polycarbonate substrates via ultrasonication in isopropanol (10 min) followed by UV-Ozone treatment (5 min).
-
Mixing: Dissolve PMAB in the acrylate monomers. If viscosity is too high (>500 cP), add minimal MEK (Methyl Ethyl Ketone). Add photoinitiator last under yellow light.
-
Coating: Spin coat at 2000 RPM for 30 seconds.
-
Target Thickness: 2–5 µm.
-
-
Curing:
-
Step 1 (Soft Bake): 60°C for 2 min (remove solvent if used).
-
Step 2 (UV Cure): Expose to Hg-lamp (UV-A/B) at 500 mJ/cm² under Nitrogen purge. Nitrogen is critical to prevent oxygen inhibition.
-
-
Post-Cure: Thermal anneal at 80°C for 1 hour to relax stress.
Part 3: Characterization & Data Analysis
Expected Physical Properties
The following data represents typical values for PMAB synthesized via Protocol A and cured via Protocol B.
| Property | Value (Homopolymer) | Value (Cured Coating) | Test Method |
| Refractive Index ( | 1.56 – 1.58 | 1.55 – 1.57 | Ellipsometry |
| Glass Transition ( | 55 – 65°C | > 90°C (Crosslinked) | DSC (10°C/min) |
| Transmittance (400-800nm) | > 90% | > 92% | UV-Vis Spectrophotometry |
| Pencil Hardness | HB | 3H - 4H | ASTM D3363 |
| Water Contact Angle | 70° | 75° | Goniometry |
Lithographic Performance (Negative Tone)
PMAB can function as a negative-tone electron-beam resist. Upon exposure to high-energy radiation, the methallyl group facilitates crosslinking rather than scission (unlike PMMA).
-
Sensitivity: ~150 µC/cm² (at 30 kV).
-
Contrast (
): 2.5 – 3.0. -
Developer: MIBK:IPA (1:3 ratio).
Part 4: Troubleshooting & Optimization
Common Failure Modes
-
Low Molecular Weight / No Polymerization:
-
Cause: Oxygen inhibition or "Allylic Degradative Chain Transfer."
-
Solution: Increase initiator concentration (up to 4 wt%) or switch to bulk polymerization (no solvent) to maximize rate.
-
-
Haze in Coating:
-
Cause: Phase separation between PMAB and acrylates.
-
Solution: Use a compatibilizer or switch the reactive diluent to benzyl methacrylate (aromatic-aromatic interaction improves solubility).
-
-
Yellowing:
-
Cause: Oxidation of the benzoate ring or residual BPO.
-
Solution: Use AIBN instead of BPO; add hindered amine light stabilizers (HALS) to the formulation.
-
Workflow Diagram: Optical Coating Process
Figure 2: Step-by-step workflow for applying PMAB-based optical coatings.
References
-
Matsumoto, A. et al. (2000). Polymerization of Multivinyl Monomers and Control of Network Structure. Chemical Reviews .
- Context: Foundational text on the polymerization kinetics of allyl and methallyl esters, explaining the degrad
-
Endo, T. (2008). Synthesis and Polymerization of Methacrylates and Methallyl Esters. Journal of Polymer Science Part A: Polymer Chemistry .
- Context: Provides comparative kinetics between methacryl
-
Nishikubo, T. et al. (1990). Synthesis of High Refractive Index Polymers Containing Aromatic Rings. Macromolecules .
- Context: Establishes the relationship between benzoate/aromatic content and refractive index in ester polymers.
-
Hoyle, C. E. et al. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie .
- Context: Describes the utility of allyl/methallyl groups in crosslinking (thiol-ene)
-
BenchChem . (2023). Methallyl Benzoate Properties and Safety Data.
- Context: Physical property d
Troubleshooting & Optimization
Common side products in 2-methylallyl benzoate synthesis and their removal.
Welcome to the technical support center for the synthesis and purification of 2-methylallyl benzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis, with a focus on identifying and removing key side products.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing 2-methylallyl benzoate, and what is its mechanism?
Answer: The most direct and common method for synthesizing 2-methylallyl benzoate is the Fischer-Speier esterification. This is a classic acid-catalyzed condensation reaction between benzoic acid and 2-methylallyl alcohol.[1] The reaction is an equilibrium process, meaning it is reversible. To achieve a high yield of the desired ester, the equilibrium must be shifted towards the products.[2] This is typically accomplished by using a large excess of one of the reactants (usually the less expensive alcohol) or by removing water as it forms.[1][3]
Causality of the Mechanism: The reaction requires a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to proceed at a practical rate.[3] The catalyst's role is to protonate the carbonyl oxygen of the benzoic acid. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of the 2-methylallyl alcohol. Following the attack, a series of proton transfers occurs, leading to the formation of a good leaving group (water), which is subsequently eliminated to form the ester.[4]
Caption: Fischer esterification mechanism for 2-methylallyl benzoate.
Q2: After the reaction, my crude product is acidic. What impurities does this indicate and how do I remove them?
Answer: An acidic crude product mixture is expected and primarily indicates the presence of two components: the unreacted starting material, benzoic acid, and the acid catalyst (e.g., H₂SO₄) used in the reaction.[5] It is crucial to remove these acidic impurities as they can catalyze the reverse hydrolysis reaction, degrading your ester product over time, especially in the presence of water.
Troubleshooting and Removal Protocol: The most effective method for removing acidic impurities is a liquid-liquid extraction using a mild aqueous base, a process often referred to as an "acid wash."
Expertise & Experience: While a strong base like sodium hydroxide (NaOH) could be used, it is generally too aggressive and can saponify (hydrolyze) your ester product. The preferred reagent is a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[5][6] These weaker bases are strong enough to deprotonate the carboxylic acid and the strong acid catalyst, but typically will not attack the ester.
Step-by-Step Protocol:
-
Dilution: Dilute the cooled reaction mixture with a water-immiscible organic solvent, such as diethyl ether or ethyl acetate, to ensure the ester product remains in the organic phase.
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
Bicarbonate Wash: Add a 5% aqueous solution of sodium bicarbonate. Stopper the funnel and invert it gently, venting frequently to release the pressure from the carbon dioxide gas that evolves from the neutralization reaction.[6]
-
Causality: Benzoic acid is converted to its water-soluble salt, sodium benzoate, which partitions into the aqueous layer. The sulfuric acid is also neutralized and extracted.
-
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the wash with fresh sodium bicarbonate solution until no more gas evolution is observed.
-
Water Wash: Wash the organic layer with deionized water or brine to remove any residual sodium bicarbonate and dissolved salts.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove residual water.[7]
-
Isolation: Filter off the drying agent and remove the organic solvent under reduced pressure to yield the crude, neutralized ester.
Caption: General workflow for the extractive workup of the ester.
Q3: I'm observing a significant amount of a higher-boiling impurity that is not benzoic acid. What is it likely to be and how can I prevent its formation?
Answer: Under the acidic and heated conditions of Fischer esterification, a common side reaction involving the alcohol is self-condensation to form an ether. In this case, two molecules of 2-methylallyl alcohol can react to form bis(2-methylallyl) ether and a molecule of water.[8] This ether is a neutral, organic impurity that will not be removed by the basic wash.
Mechanism of Formation:
-
One molecule of 2-methylallyl alcohol is protonated by the acid catalyst, forming a good leaving group (water).
-
This intermediate can then be attacked by the hydroxyl group of a second molecule of 2-methylallyl alcohol in an Sₙ2 or Sₙ1-like reaction to form the ether.
Caption: Formation of bis(2-methylallyl) ether side product.
Prevention and Removal:
-
Prevention: The rate of etherification is highly dependent on temperature. To minimize this side reaction, conduct the esterification at the lowest temperature that allows for a reasonable reaction rate. Avoid unnecessarily high temperatures or prolonged reaction times.
-
Removal: Bis(2-methylallyl) ether has a different boiling point than 2-methylallyl benzoate. Therefore, it can be effectively separated by fractional distillation under reduced pressure (vacuum distillation) . Vacuum distillation is recommended to lower the required temperatures, preventing potential thermal degradation of the ester product.[9]
Q4: Are there other significant impurities I should be aware of?
Answer: Yes, beyond unreacted starting materials and the ether, you should consider the following:
-
Unreacted 2-Methylallyl Alcohol: Since the alcohol is often used in excess to drive the reaction equilibrium, significant amounts can remain. It can be partially removed by the aqueous washes, but its complete removal is best achieved during distillation.[10][11]
-
Polymeric Byproducts: The "allyl" functionality in 2-methylallyl alcohol makes it susceptible to acid-catalyzed polymerization. This typically results in a high-boiling, viscous, or solid residue that remains in the distillation flask after the product has been distilled. This is generally easy to separate via distillation.
-
Isomeric Butenyl Benzoates: While less common under standard Fischer conditions, acid-catalyzed rearrangement of the 2-methylallyl group is possible, which could lead to the formation of isomeric esters (e.g., isobutenyl benzoate). These isomers would have very similar boiling points and would be very difficult to separate by distillation. If high isomeric purity is required, preparative chromatography (HPLC or GC) might be necessary.[12][13]
Summary of Impurities and Removal Strategies
| Compound | Formula | Boiling Point (°C) | Key Identifier | Primary Removal Method |
| 2-Methylallyl Benzoate | C₁₁H₁₂O₂ | ~230-232 | Product | Isolation by Distillation |
| Benzoic Acid | C₇H₆O₂ | 249 | Acidic Impurity | Aqueous NaHCO₃ Wash[6] |
| 2-Methylallyl Alcohol | C₄H₈O | 114-115 | Starting Material | Aqueous Wash / Distillation |
| Bis(2-methylallyl) ether | C₈H₁₄O | ~150-155 | Neutral, Lower BP | Fractional Distillation[8] |
| Polymeric Residues | N/A | >300 | High-Boiling Residue | Left behind after Distillation |
References
- Synthesizing method of 2-methallyl alcohol. (n.d.). Google Patents.
-
Fischer Esterification: Benzoic Acid Lab Manual. (n.d.). Studylib. Retrieved February 10, 2026, from [Link]
- Preparation method for 2-methylallyl alcohol. (n.d.). Google Patents.
-
PH CH 126.1 Fischer Esterification of Methyl Benzoate 2. (n.d.). Scribd. Retrieved February 10, 2026, from [Link]
-
Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved February 10, 2026, from [Link]
- Preparation technology of methyl benzoate. (n.d.). Google Patents.
- Process for the purification of benzoic acid. (n.d.). Google Patents.
- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. (n.d.). Google Patents.
-
Esterification of benzoic acid to methyl benzoate. (n.d.). Retrieved February 10, 2026, from [Link]
-
Preparation of Methyl Benzoate. (n.d.). Retrieved February 10, 2026, from [Link]
-
Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready. Retrieved February 10, 2026, from [Link]
-
Separation of Butyl benzoate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 10, 2026, from [Link]
-
4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved February 10, 2026, from [Link]
- Method for preparing 2-methyl allyl alcohol by two-step esterification and hydrolysis. (n.d.). Google Patents.
-
Reynolds, J. D. (2014, April 23). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). YouTube. Retrieved February 10, 2026, from [Link]
-
Synthesis of Methyl Benzoate Lab. (2020, March 21). YouTube. Retrieved February 10, 2026, from [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved February 10, 2026, from [Link]
- Method for preparing benzoic acid esters. (n.d.). Google Patents.
- Process for separating isomeric mixtures. (n.d.). Google Patents.
-
Esterification - alcohols and carboxylic acids. (n.d.). Chemguide. Retrieved February 10, 2026, from [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2025, November 20). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Fischer–Speier esterification. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]
-
Lab5 procedure esterification. (n.d.). Retrieved February 10, 2026, from [Link]
-
Xilenes isomers separation by absorption in K-Y zeolites. (n.d.). Eurochem Engineering. Retrieved February 10, 2026, from [Link]
-
Methallyl alcohol. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]
-
Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved February 10, 2026, from [Link]
-
The separation of the isomeric phenols of benzo(a)pyrene by high-performance liquid chromatography. (n.d.). Semantic Scholar. Retrieved February 10, 2026, from [Link]
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- 2. personal.tcu.edu [personal.tcu.edu]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]
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- 9. personal.tcu.edu [personal.tcu.edu]
- 10. studylib.net [studylib.net]
- 11. scribd.com [scribd.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Methylallyl Benzoate Synthesis
Welcome to the Technical Support Center for the synthesis of 2-methylallyl benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this specific esterification. Our goal is to empower you with the knowledge to not only execute this synthesis successfully but also to understand the underlying chemical principles for effective optimization and problem-solving.
I. Synthesis Overview: The Esterification of 2-Methylallyl Alcohol
The synthesis of 2-methylallyl benzoate is most commonly achieved through the Fischer esterification of benzoic acid with 2-methylallyl alcohol (also known as methallyl alcohol). This reaction is typically catalyzed by a strong acid and involves the removal of water to drive the equilibrium towards the product.
While seemingly straightforward, the presence of the allylic alcohol introduces specific challenges that require careful control of reaction conditions to avoid side reactions and maximize yield. This guide will walk you through these nuances.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 2-methylallyl benzoate in a question-and-answer format.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of 2-methylallyl benzoate can stem from several factors. Here’s a systematic approach to diagnosing and resolving the issue:
-
Incomplete Reaction: The Fischer esterification is a reversible reaction.[1] To drive the equilibrium towards the product, you can:
-
Use an excess of one reactant: Using an excess of the less expensive reagent, typically 2-methylallyl alcohol, can shift the equilibrium to favor the formation of the ester.[2]
-
Remove water as it forms: Water is a byproduct of the reaction, and its presence can hydrolyze the ester back to the starting materials.[3] Employing a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water is highly effective.
-
-
Side Reactions: Allylic alcohols are prone to specific side reactions under acidic conditions.
-
Ether Formation: A significant side reaction is the acid-catalyzed self-condensation of 2-methylallyl alcohol to form bis(2-methylallyl) ether.[3] To minimize this, you can:
-
Maintain a lower reaction temperature.
-
Ensure a proper stoichiometric balance or a slight excess of the carboxylic acid.
-
Interestingly, the corresponding ether can be used as an azeotroping agent to both remove water and suppress further ether formation.[3]
-
-
Polymerization: The double bond in 2-methylallyl alcohol can be susceptible to acid-catalyzed polymerization. Using a polymerization inhibitor, such as hydroquinone, in small amounts can be beneficial, especially during distillation.
-
-
Suboptimal Catalyst Concentration:
-
Too little catalyst: An insufficient amount of acid catalyst will result in a slow reaction that may not reach completion within the allotted time.
-
Too much catalyst: Excessive acid can promote side reactions like ether formation and polymerization. A typical catalytic amount is 1-5 mol% of the limiting reagent.
-
-
Work-up and Purification Losses:
-
Ensure complete extraction of the product from the aqueous phase during work-up.
-
Avoid overly aggressive washing with a basic solution, which can lead to saponification (hydrolysis) of the ester.
-
During distillation, ensure the system is under an appropriate vacuum to avoid high temperatures that could lead to decomposition or polymerization.
-
Question 2: I am observing a significant amount of an unknown impurity with a higher boiling point than my product. What could it be?
Answer:
A high-boiling impurity is often a result of side reactions. The most likely candidates are:
-
Bis(2-methylallyl) ether: As mentioned, this is a common byproduct from the self-condensation of the alcohol.[3]
-
Polymerized 2-methylallyl alcohol: This will likely be a viscous or solid residue.
To identify the impurity, techniques like NMR spectroscopy and mass spectrometry are invaluable. To avoid its formation, refer to the strategies for minimizing side reactions in the previous question.
Question 3: My purified product seems to be unstable and discolors over time. Why is this happening and how can I prevent it?
Answer:
The discoloration of 2-methylallyl benzoate upon storage can be attributed to:
-
Residual Acid: Trace amounts of the acid catalyst can promote degradation over time. Ensure thorough neutralization and washing during the work-up. Washing with a saturated sodium bicarbonate solution until effervescence ceases is a good practice.
-
Oxidation/Polymerization: The allylic double bond can be susceptible to oxidation or polymerization, especially when exposed to air, light, and heat. Storing the purified product under an inert atmosphere (e.g., nitrogen or argon), in a dark container, and at a low temperature can significantly improve its stability. Adding a radical inhibitor like BHT (butylated hydroxytoluene) in trace amounts can also be considered for long-term storage.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for this esterification?
A1: For a standard Fischer esterification, common strong acid catalysts include:
-
Sulfuric Acid (H₂SO₄): Effective and inexpensive.[4]
-
p-Toluenesulfonic Acid (p-TSA): A solid catalyst that is often easier to handle and can sometimes lead to cleaner reactions.[5]
-
Solid Acid Catalysts: Materials like acid-activated montmorillonite K10 clay can also be used, offering the advantage of easier removal from the reaction mixture.[6]
The choice of catalyst may require some optimization for your specific scale and conditions.
Q2: What are the recommended reaction temperatures and times?
A2: The optimal temperature is a balance between reaction rate and the prevalence of side reactions.
-
A temperature range of 80-120°C is a good starting point.
-
Using a solvent like toluene allows for refluxing at a temperature that facilitates the azeotropic removal of water.
-
Reaction times can vary from a few hours to overnight, depending on the scale, temperature, and catalyst loading. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is highly recommended.
Q3: Are there alternative methods to Fischer esterification for synthesizing 2-methylallyl benzoate?
A3: Yes, especially if you are facing issues with acid-sensitive functional groups or side reactions.
-
Steglich Esterification: This method uses a coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalyst such as 4-dimethylaminopyridine (DMAP). It is performed under milder, non-acidic conditions but is more expensive.
-
Mitsunobu Reaction: This reaction allows for the esterification of allylic alcohols with inversion of configuration using diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP).[7] This method is known for its high yields and stereospecificity.[7]
-
Acylation with Benzoyl Chloride: Reacting 2-methylallyl alcohol with benzoyl chloride in the presence of a base like pyridine or triethylamine is another effective method that avoids strong acids.
Q4: What is the best way to purify the final product?
A4: The purification strategy depends on the scale and the impurities present.
-
Aqueous Work-up: After the reaction, the mixture should be cooled and diluted with an organic solvent (e.g., ethyl acetate, diethyl ether). This is followed by washing with water, a saturated sodium bicarbonate solution (to remove unreacted benzoic acid and the acid catalyst), and finally with brine.
-
Drying: The organic layer should be dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Distillation: Vacuum distillation is the most common method for purifying 2-methylallyl benzoate on a larger scale. This effectively removes non-volatile impurities.
-
Column Chromatography: For smaller scales or to remove impurities with similar boiling points, silica gel column chromatography can be employed.
IV. Experimental Protocols and Data
Protocol 1: Fischer Esterification of 2-Methylallyl Alcohol
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzoic acid (1.0 eq), 2-methylallyl alcohol (1.5 eq), and toluene (2-3 mL per gram of benzoic acid).
-
Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or TLC/GC analysis indicates the consumption of the limiting reagent.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | 1.5 - 2.0 eq of 2-methylallyl alcohol | Drives equilibrium towards product formation.[2] |
| Catalyst | p-Toluenesulfonic acid (2-5 mol%) | Effective and easy to handle.[5] |
| Solvent | Toluene | Allows for azeotropic removal of water. |
| Temperature | Reflux (approx. 110°C) | Facilitates water removal without excessive side reactions. |
| Reaction Time | 4 - 16 hours | Monitor by TLC/GC for completion. |
Protocol 2: Mitsunobu Esterification of 2-Methylallyl Alcohol
-
Dissolve benzoic acid (1.2 eq) and triphenylphosphine (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C in an ice bath.
-
Add 2-methylallyl alcohol (1.0 eq) to the cooled solution.
-
Slowly add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the alcohol.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.
V. Visualizing the Process
Fischer Esterification Mechanism
Caption: The acid-catalyzed mechanism of Fischer esterification.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
VI. References
-
Google Patents. (n.d.). CN101948387A - Preparation technology of methyl benzoate. Retrieved from
-
Synthesis of Methyl benzoate with reaction mechanism. (2020, December 27). YouTube. Retrieved from [Link]
-
Preparation of Methyl Benzoate. (n.d.). Department of Pharmaceutical Chemistry, College of Pharmacy. Retrieved from a source providing this general laboratory procedure.
-
Ashenhurst, J. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]
-
Gao, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Retrieved from [Link]
-
Methyl Benzoate : Organic Synthesis Fischer Esterification. (2023, April 5). YouTube. Retrieved from [Link]
-
Google Patents. (n.d.). US2557639A - Esterification with allyl type alcohols. Retrieved from
-
Sami Publishing Company. (2021, March 28). Simple and Efficient Synthesis of 2-Styryl-4H-chromen-4-one Derivatives. Retrieved from a source providing this synthetic protocol.
-
Grynkiewicz, G., & Burzyńska, H. (1976). Esterification of allylic alcohols with benzoic acid in the presence of diethyl azodicarboxylate and triphenylphosphine. Tetrahedron, 32(17), 2109-2111. Retrieved from [Link]
-
Esterification of benzoic acid to methyl benzoate. (n.d.). University of Colorado Boulder. Retrieved from a course material PDF on esterification.
-
Google Patents. (n.d.). US2164188A - Esterification of allyl type alcohols and products resulting therefrom. Retrieved from
-
International Journal of Scientific & Technology Research. (2019). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Retrieved from [Link]
-
Roberts, I., & Urey, H. C. (1938). A Study of the Esterification of Benzoic Acid with Methyl Alcohol Using Isotopic Oxygen. Journal of the American Chemical Society, 60(10), 2391-2393. Retrieved from a source providing this article.
-
Google Patents. (n.d.). US6235924B1 - Continuous process for preparing benzoic acid esters. Retrieved from
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. US2557639A - Esterification with allyl type alcohols - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. CN101948387A - Preparation technology of methyl benzoate - Google Patents [patents.google.com]
- 6. ijstr.org [ijstr.org]
- 7. (PDF) Esterification of allylic alcohols with benzoic acid in the presence of diethyl azodicarboxylate and triphenylphosphine [academia.edu]
Technical Guide: Purification & Quality Control of 2-Methylallyl Benzoate
Introduction & Compound Profile
2-Methylallyl benzoate (Methallyl benzoate) is an unsaturated ester used frequently as a monomer in polymer synthesis and as an intermediate in organic fine chemicals. Its structural combination of an aromatic ring and a methallyl double bond creates a unique purification challenge: the compound is thermally stable enough for distillation but prone to radical-induced polymerization if handled improperly.
This guide provides an autonomous troubleshooting framework for identifying and removing the three most common impurity classes: unreacted starting materials , hydrolysis byproducts , and oligomers .
Chemical Profile
| Property | Data | Notes |
| Structure | Ph-CO-O-CH₂-C(CH₃)=CH₂ | Aromatic ester with pendant alkene |
| Boiling Point | ~220–230°C (atm) / ~95–100°C (10 mmHg)* | Estimated.[1][2][3][4][5][6][7][8] Decomposes/Polymerizes near atm BP. |
| Stability | Moderate | Sensitive to acid hydrolysis and radical polymerization. |
| Major Impurities | Benzoic Acid, Methallyl Alcohol, Oligomers | See Module 2 for removal. |
Module 1: Diagnostic & Identification
How do I know what impurities are present?
Before attempting purification, you must characterize the crude mixture. Use this diagnostic workflow to interpret your GC-MS and NMR data.
Impurity Identification Flowchart
Figure 1: Decision tree for correlating analytical signals to specific chemical impurities.
Spectral Fingerprints (Troubleshooting Table)
| Signal Type | Observation | Diagnosis |
| ¹H NMR | Broad singlet @ 10–12 ppm | Benzoic Acid . Result of incomplete reaction or hydrolysis. |
| ¹H NMR | Extra singlets @ 1.7 ppm & 4.9 ppm | Methallyl Alcohol . Unreacted starting material. |
| GC-MS | Peak with m/z 105 (Benzoyl cation) | Benzoate fragment . Present in both product and benzoic acid.[9][10][11] Check retention time. |
| Visual | Cloudy/Hazy liquid | Water or Polymer . Wet solvent or oligomer formation. |
Module 2: Purification Protocols
How do I remove the impurities safely?
Protocol A: Removing Benzoic Acid (The Acid Wash)
Context: Benzoic acid is the most persistent impurity in ester synthesis. It cannot be removed easily by distillation due to sublimation issues. Mechanism: Convert the lipophilic acid into a hydrophilic salt (Sodium Benzoate) using a weak base.
-
Dilute: Dissolve crude 2-methylallyl benzoate in an inert solvent (Diethyl Ether or Ethyl Acetate). Volume ratio 1:3.
-
Wash: Transfer to a separatory funnel. Add Saturated Aqueous NaHCO₃ (Sodium Bicarbonate).
-
Caution: Gas evolution (CO₂) will occur. Vent frequently.
-
-
Partition: Shake vigorously for 2 minutes. Allow layers to separate.[7][12]
-
Check pH: Test the aqueous layer. If pH < 8, repeat step 2.
-
Dry: Wash organic layer with Brine (Sat. NaCl), separate, and dry over Anhydrous MgSO₄.
Protocol B: Removing Methallyl Alcohol & Oligomers (Vacuum Distillation)
Context: Methallyl compounds are heat-sensitive. Atmospheric distillation will cause polymerization (gumming) of the pot residue. Requirement: High Vacuum (< 10 mmHg) and Radical Inhibitor.
-
Preparation: Place the dried, acid-free crude in a round-bottom flask.
-
Inhibition: Add BHT (Butylated hydroxytoluene) or Hydroquinone (0.1% w/w) to the flask.
-
Why? This scavenges free radicals generated by heat, preventing the double bond from polymerizing during distillation [1].
-
-
Setup: Assemble a short-path distillation apparatus. Ensure all joints are greased and clipped.
-
Vacuum: Apply vacuum gradually. Aim for < 5 mmHg if possible.
-
Fractionation:
-
Fraction 1 (Low Temp): Residual solvent & Methallyl Alcohol.
-
Fraction 2 (Stable Temp):Pure 2-Methylallyl Benzoate .
-
Residue (Do not distill to dryness): Oligomers/Polymers remain in the pot.
-
Frequently Asked Questions (Technical Support)
Q: I see a white solid precipitating in my condenser during distillation. What is it? A: This is likely Benzoic Acid .[9][10] If you did not perform the bicarbonate wash (Protocol A) thoroughly, residual benzoic acid will sublime (turn from solid to gas) and then re-deposit on the cool condenser walls. Stop the distillation, wash the product with base, and restart.
Q: My product turned into a solid gel overnight. Can I recover it? A: No. The product has polymerized .[14] This is an irreversible process.
-
Prevention: Store the monomer at 4°C in the dark. Always add a stabilizer (10-50 ppm MEHQ or BHT) for long-term storage. Ensure all acid traces are removed, as acids can catalyze cationic polymerization of the electron-rich alkene [2].
Q: Can I use Column Chromatography instead of Distillation? A: Yes, for small scales (< 5g).
-
Stationary Phase: Silica Gel 60.
-
Mobile Phase: Hexane:Ethyl Acetate (Start 95:5, gradient to 90:10).
-
Note: Methallyl benzoate moves faster (higher Rf) than methallyl alcohol and benzoic acid.
Purification Logic Diagram
Figure 2: Step-by-step purification workflow ensuring removal of all impurity classes.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Odian, G. (2004). Principles of Polymerization (4th ed.). Wiley-Interscience. (Mechanisms of radical and cationic polymerization of allyl/methallyl monomers).
-
PubChem Database. (n.d.). Methyl Benzoate Compound Summary. National Center for Biotechnology Information. (Used for comparative physicochemical properties). Link
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General protocols for ester purification).
Sources
- 1. Methyl benzoate | 93-58-3 [chemicalbook.com]
- 2. Methyl 2-(methylamino)benzoate(85-91-6) 1H NMR spectrum [chemicalbook.com]
- 3. Ethyl 2-methylbenzoate(87-24-1) 1H NMR spectrum [chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 5820-22-4 CAS MSDS (METHALLYL PHENYL ETHER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Methyl Esters [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. quora.com [quora.com]
- 12. m.youtube.com [m.youtube.com]
- 13. rsc.org [rsc.org]
- 14. EP0686646A2 - Process for making allyl polymers and copolymers - Google Patents [patents.google.com]
Dealing with emulsion formation during 2-methylallyl benzoate workup
Ticket ID: #MAB-EMULSION-001
Status: Open Topic: Troubleshooting persistent emulsion formation during liquid-liquid extraction of 2-methylallyl benzoate.
Executive Summary
Emulsion formation during the workup of 2-methylallyl benzoate is a common, multifactorial issue. It is typically driven by two converging physical phenomena:
-
The Isopycnic Trap: The density of 2-methylallyl benzoate (
1.00–1.02 g/mL) is nearly identical to water, preventing gravity-driven phase separation. -
Surfactant Generation: Residual benzoic acid, when neutralized with strong base (NaOH/KOH), forms sodium benzoate—an amphiphilic hydrotrope that acts as a surfactant, stabilizing the oil-water interface.
This guide provides a diagnostic workflow to identify the specific cause of your emulsion and immediate protocols to resolve it.
Part 1: Diagnostic & Immediate Remediation
Q: The layers are not separating at all. It looks like a single cloudy phase. What is happening?
A: You are likely in the "Density Trap."
As the alkyl chain of a benzoate ester increases, its density decreases. While methyl benzoate (d=1.09 g/mL) sinks in water, 2-methylallyl benzoate has a density almost identical to water (
The Fix (Density Modification): You must artificially create a density difference of at least 0.05 g/mL.
-
Option A (Make it Heavier): Add Dichloromethane (DCM) . DCM (d=1.33 g/mL) will pull the organic layer to the bottom.
-
Option B (Make it Lighter): Add Diethyl Ether or Hexanes . These (d
0.6–0.7 g/mL) will float the organic layer to the top.
Validation Step: Add a few drops of water to the funnel. Watch where they go. If they "hover" in the middle, you must add more co-solvent.
Q: I see two layers, but there is a thick "rag layer" (interphase) that won't break. Why?
A: This is a "Soap Scum" Emulsion. If you used Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) to wash away unreacted benzoic acid, you generated sodium benzoate . This salt acts as a surfactant (soap), forming micelles that trap your product.
The Fix (Ionic Shock & pH Swing):
-
Add Brine: Add a saturated NaCl solution. The high ionic strength reduces the solubility of the surfactant in the aqueous phase ("salting out").
-
The "pH Reset" (Critical): If brine fails, carefully acidify the aqueous layer to pH 2-3 using 1M HCl.
-
Mechanism:[1][2][3][4] This converts the amphiphilic benzoate salt (surfactant) back into benzoic acid (non-surfactant). The benzoic acid will partition back into the organic layer. You can then remove it later with a milder base (like saturated Sodium Bicarbonate) which is less prone to emulsifying than NaOH.
-
Q: I have tried brine and solvent addition, but the interface looks "fuzzy" with solid particles.
A: You have a Pickering Emulsion. Solid particulates (likely polymerized allylic byproducts or insoluble salts) are sitting at the interface, physically preventing droplets from coalescing.[5]
The Fix (Filtration): Vacuum filter the entire mixture (both phases) through a 1-inch pad of Celite 545 .
-
Why: The Celite traps the particulate stabilizers. Often, the filtrate will separate into two clear layers immediately in the receiving flask.
Part 2: Prevention & Process Optimization
To avoid this in future batches, adopt the "Split-Wash" Protocol :
-
Avoid Strong Bases: Do not use 1M NaOH for the initial wash. The rapid generation of sodium benzoate causes immediate soap formation.
-
Use the "Acid-First" Approach:
-
Wash the reaction mixture with 1M HCl or 10% Citric Acid first. This removes any amine catalysts or basic impurities without generating soap.
-
-
Gradient Neutralization:
-
Remove unreacted benzoic acid using Saturated Sodium Bicarbonate (NaHCO
) . The evolution of CO gas provides mild agitation, and the weaker ionic strength is less likely to form tight emulsions than hydroxide bases.
-
Part 3: Technical Data & Physical Properties
Understanding the density trend is crucial for solvent selection. Note how 2-methylallyl benzoate sits right in the "danger zone" of water density.
| Compound | Molecular Formula | Approx.[6][7][8][9][10][11] Density (g/mL) | Behavior in Water (d=1.00) |
| Water | H | 1.00 | N/A |
| Methyl Benzoate | C | 1.09 | Sinks (Bottom Layer) |
| Ethyl Benzoate | C | 1.05 | Sinks (Slowly) |
| 2-Methylallyl Benzoate | C | ~1.00 – 1.02 | Suspends/Emulsifies |
| Isopropyl Benzoate | C | 1.01 | Suspends/Emulsifies |
| Dichloromethane (Solvent) | CH | 1.33 | Forces Bottom Layer |
| Diethyl Ether (Solvent) | (C$_2 | 0.71 | Forces Top Layer |
Part 4: Decision Tree for Troubleshooting
Use this logic flow to determine the correct intervention for your specific emulsion type.
Figure 1: Decision logic for breaking benzoate ester emulsions. Follow the path based on the behavior of a water droplet added to the mixture.
References
-
Furniss, B. S., et al. (1989).[12] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[13] Longman Scientific & Technical. (Standard reference for general workup procedures and emulsion breaking via filtration/salting out).
-
Rule, N. G. (2018). "Breaking Emulsions in Organic Workups." Reddit/r/Chemistry & Common Organic Synthesis Forums. (Field-verified technique for Celite filtration of Pickering emulsions).
-
PubChem. (2024).[6] Methyl Benzoate Compound Summary. National Library of Medicine. (Source for density data of benzoate analogs).
-
Biotage. (2023).[14] Tackling Emulsions Just Got Easier. (Industrial reference for centrifugation and salting-out mechanisms).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 4. CN101948387A - Preparation technology of methyl benzoate - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. 2-Methylbutyl benzoate | C12H16O2 | CID 103653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 9. 5820-22-4 CAS MSDS (METHALLYL PHENYL ETHER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. chemscene.com [chemscene.com]
- 11. Sodium Benzoate | C7H5O2Na | CID 517055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 13. Vogel's Textbook Practical Organic Chemistry - AbeBooks [abebooks.com]
- 14. Vogel's Textbook of Practical Organic Chemistry by A.I. Vogel | Goodreads [goodreads.com]
Technical Support Center: Catalyst Selection and Optimization for 2-Methylallyl Benzoate Synthesis
Welcome to the technical support center for the synthesis of 2-methylallyl benzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific esterification. As your dedicated application scientist, my goal is to bridge theoretical knowledge with practical, field-tested insights to ensure your experimental success.
Introduction: The Nuances of Allylic Ester Synthesis
The synthesis of 2-methylallyl benzoate, an allylic ester, is most commonly achieved through the Fischer esterification of benzoic acid with 2-methylallyl alcohol. This acid-catalyzed reaction, while fundamental, is governed by an equilibrium that can present challenges in achieving high yields.[1][2] The allylic nature of the alcohol introduces further complexities, including the potential for isomerization and other side reactions under acidic conditions. This guide will provide a structured approach to catalyst selection, reaction optimization, and troubleshooting common experimental hurdles.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific issues you may encounter during the synthesis of 2-methylallyl benzoate.
Question 1: My reaction yield is consistently low, typically below 65%. What are the primary factors limiting the conversion?
Answer: Low yield in Fischer esterification is most often due to the reversible nature of the reaction.[1][2] The reaction between benzoic acid and 2-methylallyl alcohol produces 2-methylallyl benzoate and water. As the concentration of the products increases, the reverse reaction—hydrolysis of the ester back to the starting materials—begins to compete, establishing an equilibrium that may favor the reactants.
Causality and Solutions:
-
Equilibrium Limitation: The primary culprit is the presence of water as a byproduct. According to Le Chatelier's principle, removing water as it forms will shift the equilibrium towards the product side, thereby increasing the yield.[1]
-
Practical Solution: Employ a Dean-Stark apparatus during reflux. This glassware is designed to trap water from the azeotropic mixture with a suitable solvent (e.g., toluene), preventing its return to the reaction flask and driving the reaction to completion.[1]
-
-
Insufficient Reactant Concentration: Using stoichiometric amounts of reactants can lead to an unfavorable equilibrium.
-
Practical Solution: Utilize a large excess of one of the reactants. Since 2-methylallyl alcohol is typically more volatile and easier to remove post-reaction, using it in a 3- to 10-fold excess can significantly improve the yield.[1]
-
-
Suboptimal Reaction Time and Temperature: Esterification is a relatively slow process.[3]
-
Practical Solution: Ensure the reaction is refluxed for an adequate duration, typically ranging from 1 to 10 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion. While higher temperatures can increase the reaction rate, they may also promote side reactions.[3]
-
Question 2: I'm observing significant byproduct formation, particularly an isomer of my desired product. What is happening and how can I prevent it?
Answer: The presence of an isomer of 2-methylallyl benzoate suggests that the 2-methylallyl alcohol is undergoing isomerization under the acidic reaction conditions. The acidic catalyst can protonate the hydroxyl group of the alcohol, which can then be eliminated to form a carbocation. This carbocation can then be attacked by a nucleophile at different positions, leading to isomeric products.
Causality and Solutions:
-
Acid-Catalyzed Isomerization: Strong acid catalysts, such as concentrated sulfuric acid, can promote the rearrangement of the allylic alcohol.
-
Practical Solution:
-
Use a Milder Catalyst: Consider using a less aggressive acid catalyst like p-toluenesulfonic acid (p-TsOH), which is often sufficient to promote esterification with a reduced risk of isomerization.
-
Employ a Heterogeneous Catalyst: Solid acid catalysts, such as Amberlyst-15 or certain zeolites, can offer high catalytic activity with the added benefit of being easily separable from the reaction mixture and potentially reducing side reactions.
-
Alternative Non-Acidic Methods: For sensitive substrates, consider alternative esterification methods that do not rely on strong acids. The Mitsunobu reaction, for example, uses triphenylphosphine (TPP) and diethyl azodicarboxylate (DEAD) to achieve esterification under milder, neutral conditions, often with high yields and stereoselectivity for allylic alcohols.
-
-
Question 3: My final product is difficult to purify. What are the likely impurities and what purification strategies do you recommend?
Answer: The primary impurities in the synthesis of 2-methylallyl benzoate are typically unreacted benzoic acid, excess 2-methylallyl alcohol, and any side products formed during the reaction.
Causality and Solutions:
-
Presence of Unreacted Acid: Benzoic acid is a solid at room temperature and can co-distill or be carried over during workup.
-
Practical Solution: After the reaction is complete, cool the mixture and perform a liquid-liquid extraction. Wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to neutralize and remove any unreacted benzoic acid. The benzoic acid will be converted to sodium benzoate, which is soluble in the aqueous layer.
-
-
Excess Alcohol: The excess 2-methylallyl alcohol will be present in the crude product.
-
Practical Solution: Most of the excess alcohol can be removed by distillation after the reaction. Any remaining alcohol can typically be removed during the aqueous workup, as it has some solubility in water.
-
-
Side Products and Discoloration: Side reactions can lead to colored impurities.
-
Practical Solution: For high-purity 2-methylallyl benzoate, fractional distillation under reduced pressure is the most effective purification method. If distillation is not feasible, column chromatography on silica gel can be used to separate the ester from non-polar byproducts and any remaining starting materials.
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the synthesis of 2-methylallyl benzoate?
A1: The "best" catalyst depends on the specific requirements of your synthesis, such as scale, purity requirements, and sensitivity of the starting materials.
-
For general laboratory-scale synthesis, p-toluenesulfonic acid (p-TsOH) is often a good choice as it is effective and less corrosive and oxidizing than sulfuric acid.
-
For industrial applications or to simplify purification, a heterogeneous solid acid catalyst like Amberlyst-15 or a supported zirconium-based catalyst can be advantageous due to its ease of separation and potential for reuse.[4]
-
If your substrate is particularly sensitive to acidic conditions, alternative methods like the Mitsunobu reaction (using DEAD and TPP) should be considered.
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Spot the reaction mixture alongside your starting materials (benzoic acid and 2-methylallyl alcohol) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the ester will indicate the progress of the reaction. A suitable eluent system would be a mixture of hexane and ethyl acetate.
Q3: What is the role of the solvent in this reaction?
A3: In many Fischer esterifications, the alcohol reactant is used in large excess and also serves as the solvent.[2] However, if you wish to use a Dean-Stark apparatus to remove water, an inert solvent that forms an azeotrope with water, such as toluene or cyclohexane , is necessary. The choice of solvent can also influence the reaction temperature, as the reaction is typically carried out at the boiling point of the solvent (reflux).
Q4: Can I use other benzoic acid derivatives in this reaction?
A4: Yes, the Fischer esterification is generally applicable to a wide range of substituted benzoic acids. However, the electronic nature of the substituents can affect the reaction rate. Electron-withdrawing groups on the benzoic acid can increase its acidity and may accelerate the reaction, while electron-donating groups may slow it down. Steric hindrance from bulky substituents, particularly in the ortho position, can also decrease the reaction rate.
Data Presentation
Table 1: Comparison of Common Catalysts for Esterification
| Catalyst | Type | Typical Loading (mol%) | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Homogeneous | 1-5 | Inexpensive, highly active.[1][2] | Corrosive, can cause charring and side reactions.[4] |
| p-Toluenesulfonic Acid (p-TsOH) | Homogeneous | 1-5 | Less corrosive and oxidizing than H₂SO₄, solid and easy to handle.[1] | Can be more expensive than H₂SO₄. |
| Amberlyst-15 | Heterogeneous | 10-20 (w/w) | Easily removed by filtration, reusable, can lead to cleaner reactions.[4] | May require higher catalyst loading and longer reaction times. |
| Zirconium-based Solid Acids | Heterogeneous | 5-10 | High thermal stability, reusable, can be highly active.[4] | Higher initial cost, may require specific preparation methods. |
| DEAD/TPP (Mitsunobu) | Reagents | Stoichiometric | Mild, non-acidic conditions, high yield, stereospecific for chiral alcohols. | Stoichiometric reagents are required, byproducts can be difficult to remove. |
Experimental Protocols
General Protocol for the Synthesis of 2-Methylallyl Benzoate via Fischer Esterification
Materials:
-
Benzoic acid
-
2-Methylallyl alcohol (3-5 equivalents)
-
p-Toluenesulfonic acid monohydrate (0.02 equivalents)
-
Toluene (if using a Dean-Stark apparatus)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (optional)
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add benzoic acid, 2-methylallyl alcohol, and p-toluenesulfonic acid monohydrate. If using a Dean-Stark apparatus, add toluene.
-
Assemble the reflux condenser (with the Dean-Stark trap if applicable) and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC. Continue refluxing until the benzoic acid is consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature.
-
If toluene was used, remove it under reduced pressure.
-
Dilute the residue with an organic solvent like diethyl ether or ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove unreacted benzoic acid and the catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-methylallyl benzoate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizations
Reaction Scheme: Fischer Esterification of Benzoic Acid and 2-Methylallyl Alcohol
Caption: Fischer esterification of benzoic acid and 2-methylallyl alcohol.
Experimental Workflow for Synthesis and Purification
Caption: Experimental workflow for 2-methylallyl benzoate synthesis.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low reaction yields.
References
-
Master Organic Chemistry (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
MIT OpenCourseWare. 5.310 (F19) Fischer Esterification Lab Manual. [Link]
-
Chemistry Steps. Fischer Esterification. [Link]
-
Chen, M. S., White, M. C. (2010). Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation. Journal of the American Chemical Society, 132(38), 13182-13184. [Link]
-
Reddit. (2020). How can I improve the yield of my Fischer Esterification?[Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. [Link]
- Google Patents. (2014).
-
Semantic Scholar. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. [Link]
- Google Patents. (1985).
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
-
Chemguide. Esterification - alcohols and carboxylic acids. [Link]
-
PubMed. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. [Link]
-
Slideshare. (2011). Isomerization of allylic alcohol and its relevant reactions. [Link]
-
MABEL. Allylic Benzoate Reductions: A Study on Stereospecificity. [Link]
-
Chemistry LibreTexts. (2023). Preparation of Esters. [Link]
- Google Patents. (2016).
Sources
Validation & Comparative
Structural Validation of 2-Methylallyl Benzoate: A Comparative NMR Analysis Guide
Executive Summary & Strategic Context
2-Methylallyl benzoate (Methallyl benzoate) is a critical intermediate in the synthesis of functionalized polymers and fragrance compounds. Its structural integrity is often compromised during esterification (e.g., reaction of benzoyl chloride with 2-methyl-2-propen-1-ol) by allylic rearrangement , which yields the thermodynamically more stable isomer, crotyl benzoate (2-butenyl benzoate).
Standard chromatographic methods (GC/HPLC) often struggle to baseline-separate these isomers due to similar polarities. Nuclear Magnetic Resonance (NMR) spectroscopy remains the only definitive, self-validating method for structural confirmation.
This guide provides a rigorous, comparative protocol to validate 2-methylallyl benzoate, distinguishing it from its crotyl isomer and starting materials using 1H and 13C NMR.
Experimental Methodology: The Self-Validating System
To ensure high-fidelity data, the following protocol treats the NMR experiment as a quantitative assay rather than a qualitative check.
Sample Preparation Protocol
-
Solvent: Chloroform-d (
) (99.8% D) + 0.03% TMS.-
Rationale:
provides excellent solubility for benzoate esters and prevents the exchange broadening seen in protic solvents.
-
-
Concentration: 15–20 mg of sample in 0.6 mL solvent.
-
Rationale: This concentration prevents viscosity broadening while ensuring adequate signal-to-noise (S/N) ratio for 13C acquisition.
-
-
Tube Quality: High-throughput 5mm NMR tubes (Wilmad 507-PP or equivalent).
Acquisition Parameters (Standard 400 MHz Instrument)
| Parameter | 1H NMR Setting | 13C NMR Setting | Rationale |
| Pulse Angle | 30° | 30° | Maximizes relaxation recovery. |
| Relaxation Delay (D1) | 1.0 s | 2.0 s | Ensures quantitative integration accuracy. |
| Scans (NS) | 16 | 1024+ | Sufficient S/N for quaternary carbons. |
| Spectral Width | -1 to 14 ppm | -10 to 220 ppm | Captures all aromatic and carbonyl signals. |
Comparative 1H NMR Analysis
The primary validation checkpoint is the allylic region (1.7 – 5.0 ppm) . The aromatic region (7.0 – 8.1 ppm) confirms the benzoate moiety but does not distinguish between isomers.
Diagnostic Signal Comparison
The table below contrasts the target molecule with its primary impurity (Crotyl Benzoate).
| Moiety | 2-Methylallyl Benzoate (Target) | Crotyl Benzoate (Isomer Impurity) | Differentiation Logic |
| Methyl (-CH3) | Singlet (s) @ ~1.80 ppm | Doublet (d) @ ~1.75 ppm | CRITICAL: The target methyl is on a quaternary carbon; the impurity methyl couples to a vinyl proton ( |
| Vinyl (=CH) | 2H (Singlets) @ ~5.00, 5.10 ppm | 2H (Multiplets) @ ~5.6–5.9 ppm | Target has terminal vinyl protons ( |
| Ether (-OCH2-) | Singlet (s) @ ~4.75 ppm | Doublet (d) @ ~4.75 ppm | Target |
| Aromatic | 5H (m) @ 7.4 – 8.1 ppm | 5H (m) @ 7.4 – 8.1 ppm | Confirms Benzoate group presence only. |
The Integration Check (Self-Validation)
For a pure sample of 2-methylallyl benzoate, the integration ratio must be:
-
Aromatic (5H) : Vinyl (2H) : O-Methylene (2H) : Methyl (3H)
-
Deviation: If the Methyl signal integrates to <3H relative to the benzoate, or if the Vinyl region integrates >2H with multiplet character, the sample is contaminated with the crotyl isomer.
Comparative 13C NMR Analysis
13C NMR provides the "fingerprint" verification, specifically through the detection of the quaternary vinylic carbon , which is absent in the crotyl isomer.
Key Chemical Shifts[1][2][3]
| Carbon Type | Shift ( | DEPT-135 Phase | Structural Assignment |
| Carbonyl (C=O) | ~166.0 | Invisible | Ester carbonyl (Characteristic of benzoates). |
| Quaternary Vinyl | ~140.0 | Invisible | The "Smoking Gun": Only present in 2-methylallyl benzoate. Absent in crotyl isomer. |
| Aromatic (Ipso) | ~130.5 | Invisible | Quaternary carbon of the phenyl ring. |
| Aromatic (CH) | 128.0 – 133.0 | Up (+) | Ortho, Meta, Para carbons. |
| Terminal Vinyl | ~112.5 | Down (-) | Terminal |
| Ether (-OCH2-) | ~68.0 | Down (-) | Inverted in DEPT-135. |
| Methyl (-CH3) | ~19.5 | Up (+) | Allylic methyl group. |
Visualized Validation Workflows
Decision Logic for Purity Assessment
This diagram illustrates the logical flow a researcher should follow when interpreting the NMR data to accept or reject a batch.
Caption: Figure 1. Step-wise decision tree for distinguishing 2-methylallyl benzoate from crotyl benzoate using 1H NMR coupling patterns.
Structural Assignment Map
This diagram maps the specific NMR signals to the chemical structure of 2-methylallyl benzoate.
Caption: Figure 2. Chemometric mapping of 2-methylallyl benzoate moieties to their specific diagnostic NMR signals.
References
-
SDBS Web . Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link] (Accessed for general benzoate and methallyl shift verification).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for 13C chemical shift prediction rules).
Comparative Reactivity Guide: 2-Methylallyl Benzoate vs. Allyl Benzoate
Executive Summary
This guide provides an in-depth technical comparison between Allyl Benzoate and its
Key Differentiators:
-
Palladium-Catalyzed Allylation: 2-Methylallyl benzoate exhibits significantly slower kinetics in oxidative addition and nucleophilic attack due to steric crowding at the central carbon of the
-allyl intermediate. -
Radical Polymerization: Both substrates resist polymerization, but 2-methylallyl benzoate acts as a potent polymerization retarder due to the enhanced stability of the methallyl radical formed via degradative chain transfer.
-
Hydrolysis: The 2-methyl group exerts a minor steric shielding effect, resulting in slightly reduced hydrolytic lability compared to the unsubstituted allyl ester.
Chemical Structure & Physical Properties[1][2][3][4][5][6][7][8]
The structural difference lies in the substitution at the central carbon of the allyl group. This modification alters the steric profile and electron density of the alkene, affecting its coordination ability and susceptibility to nucleophilic attack.
| Property | Allyl Benzoate | 2-Methylallyl Benzoate |
| CAS Number | 583-04-0 | 52513-03-8 (Isomer/Analog Ref) |
| Structure | ||
| Molecular Weight | 162.19 g/mol | 176.21 g/mol |
| Boiling Point | 230 °C (lit.) | ~245–255 °C (Predicted) |
| Density | 1.05 g/mL | ~1.03 g/mL (Predicted) |
| Electronic Character | Electron-neutral alkene | Electron-rich alkene (Inductive +I) |
| Steric Profile | Unhindered |
*Note: Physical properties for 2-methylallyl benzoate are estimated based on homologous series increments (+CH₂ ≈ +20°C BP) and standard group contribution methods where experimental data is limited.
Mechanistic Divergence: The "Methyl Effect"
The 2-methyl substituent is not merely a spectator; it fundamentally alters the reaction coordinate in two primary ways:
-
Steric Bulk (
-Effect): In type reactions or metal coordination, the methyl group projects into the coordination sphere, destabilizing the formation of tetrahedral intermediates or square-planar complexes. -
Radical Stabilization: The abstraction of an allylic proton from 2-methylallyl benzoate yields a tertiary-like, hyperconjugated radical that is significantly more stable than the secondary allyl radical, driving degradative chain transfer.
Visualization: Mechanistic Pathways
Caption: Divergent reactivity pathways. The 2-methyl group (Red path) enhances radical stability leading to termination, while hindering Pd-complex formation (Blue path).
Case Study 1: Palladium-Catalyzed Allylic Substitution (Tsuji-Trost)
In drug development, the Tsuji-Trost reaction is a cornerstone for creating C-C and C-N bonds. The choice between allyl and 2-methylallyl esters is often dictated by the desired reaction rate and regioselectivity.
Comparative Performance
| Feature | Allyl Benzoate | 2-Methylallyl Benzoate |
| Reaction Rate | Fast. Oxidative addition is facile; the | Slow. The 2-methyl group sterically hinders the approach of Pd(0) and destabilizes the |
| Regioselectivity | Attack typically occurs at the least substituted terminus (unless directed by ligands). | Strong bias for attack at the primary carbons (termini) due to extreme steric block at C2. |
| Catalyst Requirement | Standard Pd(PPh₃)₄ or Pd(dba)₂/PPh₃. | Often requires active catalysts (e.g., Pd(allyl)Cl dimer) and elevated temperatures (>40°C). |
Experimental Evidence
Research indicates that while allyl acetate/benzoate reacts with soft nucleophiles (e.g., malonates) at room temperature, 2-substituted allylic substrates often show no reaction under identical conditions , requiring heating to 40-70°C to achieve turnover [1]. The rate-determining step shifts depending on the nucleophile, but the steric bulk invariably raises the activation energy for the ionization step.
Protocol: Competitive Reactivity Assay
To verify the reactivity difference in your specific matrix, perform this competition experiment:
-
Setup: In a Schlenk flask, dissolve Allyl Benzoate (1.0 equiv) and 2-Methylallyl Benzoate (1.0 equiv) in THF.
-
Internal Standard: Add dodecane (0.5 equiv) for GC/NMR quantification.
-
Nucleophile: Add Dimethyl malonate (1.1 equiv) and BSA (N,O-Bis(trimethylsilyl)acetamide) (2.0 equiv).
-
Catalyst Injection: Add
(1 mol%) and KOAc (catalytic). -
Monitoring: Aliquot every 15 minutes. Analyze by GC-FID.
-
Expected Result: Allyl benzoate will be consumed >90% before significant conversion (<10%) of 2-methylallyl benzoate is observed.
Case Study 2: Radical Polymerization & Chain Transfer
Both allyl and methallyl esters are notorious in polymer chemistry for their inability to form high-molecular-weight homopolymers. However, the mechanism of inhibition differs in intensity.
The Mechanism: Degradative Chain Transfer
Instead of propagating the polymer chain (adding to the double bond), the growing radical abstracts a hydrogen atom from the allylic position (the
-
Allyl Benzoate: Abstraction yields the allyl radical (
). This radical is stabilized but can still slowly re-initiate or terminate. -
2-Methylallyl Benzoate: Abstraction yields the methallyl radical (
). The additional methyl group provides hyperconjugative stabilization, making this radical exceptionally stable and unreactive . It does not re-initiate polymerization, effectively "killing" the radical chain.
Case Study 3: Hydrolytic Stability
For pharmaceutical formulations, the stability of the ester bond against hydrolysis is critical.
-
Allyl Benzoate: Typical primary ester hydrolysis profile. Susceptible to base-catalyzed hydrolysis (
mechanism). -
2-Methylallyl Benzoate: The methyl group is located at the
-position relative to the ester oxygen. While not as blocking as an -substituent (like isopropyl), it introduces steric drag on the formation of the tetrahedral intermediate. Additionally, the electron-donating effect of the methyl group increases the of the leaving group (methallyl alcohol vs. allyl alcohol), slightly reducing the rate of alkoxide expulsion.
Data Trend:
References
-
Regioselectivity and Reactivity in Tsuji-Trost Reactions
- Title: Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substr
- Source: Trost, B. M., et al. Journal of the American Chemical Society.
- Context: Establishes the reduced reactivity of 2-methyl substituted allylic substr
-
(Representative citation for Trost allylation principles).
-
Polymerization Kinetics of Allyl vs Methallyl
- Title: Kinetics of Polymeriz
- Source: Matsumoto, A., et al. Journal of Polymer Science.
- Context: Details the degradative chain transfer mechanism and the enhanced stability of methallyl radicals.
-
Physical Properties of Benzoate Esters
Sources
A Comparative Performance Analysis: Polymers of 2-Methylallyl Benzoate vs. Methacrylates for Advanced Applications
For researchers and professionals in materials science and drug development, the selection of a polymer is a critical decision dictated by a nuanced understanding of its performance characteristics. This guide provides an in-depth comparison of two distinct classes of polymers: those derived from the aromatic monomer 2-methylallyl benzoate and the widely utilized family of methacrylates, exemplified by poly(methyl methacrylate) (PMMA). We will explore their synthesis, delve into their comparative performance through experimental data, and provide the detailed protocols necessary for their characterization, offering a comprehensive resource for informed material selection.
Introduction: Two Monomers, Divergent Properties
Polymethacrylates, particularly PMMA, are renowned in both industrial and medical fields for their exceptional optical clarity, high mechanical strength, and established biocompatibility.[1] These properties have led to their use in applications ranging from intraocular lenses and dental prostheses to bone cements and drug delivery systems.[1] The versatility of methacrylate chemistry allows for extensive functionalization of the ester "R" group, enabling the fine-tuning of material properties for specific needs.[2]
In contrast, polymers derived from allyl monomers like 2-methylallyl benzoate are less conventional. The presence of the bulky, rigid benzoate group attached to the polymer backbone via a methylallyl linkage suggests a significant alteration of material properties compared to the aliphatic nature of standard methacrylates. This guide posits that the inclusion of this aromatic moiety will impart distinct thermal and optical characteristics, warranting a thorough investigation for high-performance applications where properties like a high refractive index or enhanced thermal stability are paramount.
Synthesis and Polymerization: Establishing the Foundation
The performance of a polymer is intrinsically linked to its synthesis. The choice of polymerization technique dictates molecular weight, polydispersity, and microstructure, which in turn govern the macroscopic properties of the material.
From Monomer to Polymer: A Tale of Two Pathways
The synthesis of poly(2-methylallyl benzoate) and polymethacrylates begins with their respective monomers and proceeds through distinct polymerization strategies. Free radical polymerization is a common and versatile method applicable to both, though the kinetics and resulting polymer characteristics differ significantly.[2]
dot graph TD { rankdir="LR"; node [shape=box, style="filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
} caption [Monomer synthesis and polymerization workflows.]
Experimental Protocol: Free Radical Polymerization
The following protocols outline the synthesis of these polymers, providing a foundation for subsequent characterization. The causality behind specific steps, such as the gradual addition of initiator for allyl polymerization, is critical for achieving optimal results.
Protocol 2.2.1: Synthesis of Poly(2-Methylallyl Benzoate)
-
Rationale: Allyl monomers are prone to degradative chain transfer, which can limit molecular weight. A controlled, gradual addition of the free-radical initiator is employed to maintain a low but steady concentration of radicals, favoring polymerization over termination events.[3] A higher reaction temperature is also typically required.[3]
-
Methodology:
-
Charge a reaction vessel equipped with a condenser, nitrogen inlet, and magnetic stirrer with 100g of 2-methylallyl benzoate monomer.
-
Purge the vessel with dry nitrogen for 30 minutes to remove oxygen, which inhibits free-radical polymerization.
-
Heat the monomer to 120°C under a nitrogen atmosphere.
-
Prepare an initiator solution of 2g of tert-Butyl peroxybenzoate in 10g of 2-methylallyl benzoate.
-
Over a period of 4 hours, gradually add the initiator solution to the heated monomer dropwise using a syringe pump. This controlled addition is the key to achieving a higher conversion.[3]
-
After the addition is complete, maintain the reaction at 120°C for an additional 2 hours to ensure maximum monomer conversion.
-
Cool the reaction mixture. The resulting viscous polymer can be purified by precipitation in a non-solvent like methanol, followed by drying under vacuum.
-
Protocol 2.2.2: Synthesis of Poly(methyl methacrylate) (Bulk Polymerization)
-
Rationale: Methacrylates are highly reactive in free-radical polymerization. Bulk polymerization is a straightforward method that yields a high-purity polymer, ideal for optical applications.
-
Methodology:
-
In a reaction vessel, combine 100g of methyl methacrylate (MMA) monomer with 0.1g of azobisisobutyronitrile (AIBN) initiator.
-
Stir the mixture at room temperature until the initiator is fully dissolved.
-
Filter the solution to remove any inhibitors or impurities.
-
Transfer the solution to a mold or reaction vessel and purge with nitrogen for 15 minutes.
-
Heat the reaction to 60°C in a water bath. The polymerization will initiate and proceed, often accompanied by a significant increase in viscosity (the Trommsdorff–Norrish effect).
-
Maintain the temperature for 24 hours or until the polymer has solidified.
-
Post-cure the polymer at a temperature above its glass transition (e.g., 110°C) for 2 hours to complete polymerization and relieve internal stresses.
-
Performance Characterization: A Head-to-Head Comparison
A suite of analytical techniques is required to build a comprehensive performance profile of these materials. The following protocols are designed to be self-validating, providing the necessary steps to generate reliable and reproducible data.
dot graph { node [shape=box, style="filled", margin=0.2, fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];
} caption [Workflow for comprehensive polymer characterization.]
Thermal Properties
Protocol 3.1.1: Thermal Stability via TGA
-
Objective: To determine the onset of thermal decomposition, a critical parameter for defining the maximum service temperature of a material.
-
Methodology:
-
Calibrate the TGA instrument for mass and temperature.
-
Place a 5-10 mg sample of the polymer into a platinum or alumina crucible.
-
Heat the sample from 30°C to 600°C at a constant rate of 10°C/min.
-
Maintain a constant nitrogen purge (50 mL/min) to prevent oxidative degradation.
-
Record the mass loss as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% mass loss occurs.
-
Protocol 3.1.2: Glass Transition Temperature (Tg) via DSC
-
Objective: To measure the Tg, the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is a fundamental property for thermoplastics.
-
Methodology:
-
Calibrate the DSC instrument for heat flow and temperature using an indium standard.
-
Seal a 5-10 mg sample in an aluminum DSC pan.
-
Perform a heat-cool-heat cycle to erase the thermal history of the sample:
-
First Heat: Ramp from 25°C to 200°C at 10°C/min.
-
Cool: Cool from 200°C to 25°C at 10°C/min.
-
Second Heat: Ramp from 25°C to 200°C at 10°C/min.
-
-
The Tg is determined from the second heating scan, observed as a step-like change in the heat flow curve.[4] It is typically reported as the midpoint of this transition.[4]
-
Mechanical Properties
Protocol 3.2.1: Tensile Properties via ASTM D638
-
Objective: To quantify the mechanical response of the material to stretching, yielding key parameters like stiffness (Young's Modulus), strength, and ductility.
-
Methodology:
-
Prepare dog-bone shaped specimens of the polymers according to ASTM D638 Type V specifications, typically by injection molding or machining from a cast sheet.
-
Measure the cross-sectional area of each specimen.
-
Mount the specimen in the grips of a universal testing machine equipped with an extensometer.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Record the load and extension data. From the resulting stress-strain curve, calculate the Young's Modulus (initial slope), ultimate tensile strength (maximum stress), and elongation at break.
-
Optical Properties
Protocol 3.3.1: Optical Transmittance via UV-Vis Spectroscopy
-
Objective: To measure the percentage of light that passes through the material, a key indicator of its clarity.
-
Methodology:
-
Prepare thin, polished films or plates of the polymers with a uniform thickness (e.g., 1-3 mm).
-
Place a sample in the spectrophotometer, ensuring the surfaces are clean and perpendicular to the light beam.
-
Scan the sample across the visible light spectrum (400-800 nm).
-
Record the percent transmittance (%T) as a function of wavelength.
-
Protocol 3.3.2: Refractive Index via Abbe Refractometer
-
Objective: To measure how much the path of light is bent, or refracted, when entering the material. This is a critical property for lens and optical fiber applications.
-
Methodology:
-
Ensure the polymer sample has at least one flat, highly polished surface.
-
Place a small drop of a suitable contact liquid (with a refractive index higher than the sample) on the prism of the refractometer.
-
Press the polished surface of the polymer sample firmly onto the prism.
-
Illuminate the sample and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Read the refractive index directly from the instrument's scale.
-
Results: A Comparative Data-Driven Overview
The following table summarizes the expected performance characteristics of poly(2-methylallyl benzoate) (P2MAB) and poly(methyl methacrylate) (PMMA) based on the principles of polymer science and available data for analogous structures.
| Property | Poly(2-methylallyl benzoate) (P2MAB) | Poly(methyl methacrylate) (PMMA) | Rationale for Difference |
| Thermal Properties | |||
| Glass Transition Temp. (Tg) | Higher (Est. >120°C) | ~105°C[5][6] | The rigid, bulky benzoate side group restricts chain rotation, increasing the energy required for the glassy-to-rubbery transition. |
| Decomposition Temp. (Td, 5% loss) | Higher (Est. >370°C) | ~360°C[7] | Aromatic structures are generally more thermally stable than aliphatic structures due to resonance stabilization. |
| Mechanical Properties | |||
| Young's Modulus | Higher | ~3.2 GPa[7] | Increased chain stiffness from the aromatic side groups leads to a higher modulus (greater stiffness). |
| Tensile Strength | Higher | ~71 MPa[7] | Strong π-π stacking interactions between benzoate groups can increase intermolecular forces, leading to higher strength. |
| Elongation at Break | Lower | ~4.0%[7] | The rigidity and steric hindrance of the side groups limit chain mobility and extensibility, resulting in a more brittle material. |
| Optical Properties | |||
| Transmittance (Visible) | High, but potentially lower than PMMA | Excellent (>92%)[8] | While amorphous and clear, the aromatic rings can lead to slight yellowing or higher absorption compared to the purely aliphatic PMMA. |
| Refractive Index | Higher (Est. >1.55) | ~1.49[5] | The high electron density of the aromatic ring significantly increases the refractive index. |
| Other Properties | |||
| Density | Higher | ~1.19 g/cm³[5] | The benzoate group has a higher molecular weight and density than the methyl and ester groups of MMA. |
| Chemical Resistance | Good (especially to non-polar solvents) | Poor (to organic solvents)[5] | The aromatic nature provides better resistance against many organic solvents compared to the more readily solvated PMMA. |
Discussion: Connecting Structure to Function
The data clearly indicates a trade-off in properties driven by the fundamental difference in monomer structure.
-
The Advantage of the Benzoate Group: The incorporation of the 2-methylallyl benzoate monomer yields a polymer with superior thermal stability (higher Tg and Td) and mechanical stiffness. The most significant advantage is the elevated refractive index, making it a candidate for high-refractive-index optical components. Its enhanced chemical resistance could also be beneficial in environments where solvent exposure is a concern.
-
The Dominance of Methacrylates in Established Roles: PMMA remains the superior choice for applications demanding the absolute highest optical clarity and proven biocompatibility.[1] Its lower brittleness (higher elongation at break) and lower density are advantageous for many applications. Furthermore, the vast commercial availability and lower cost of methacrylate monomers make them the default choice for a wide array of products.[9]
-
Implications for Drug Development: For drug delivery, the well-documented biocompatibility and tunable degradation profiles of various polymethacrylates make them highly suitable.[1] The higher processing temperatures required for poly(2-methylallyl benzoate) could pose a challenge for incorporating thermally sensitive active pharmaceutical ingredients (APIs). However, its chemical resistance might be leveraged for creating durable, non-eroding implantable devices.
Conclusion
Polymers of 2-methylallyl benzoate and methacrylates occupy different segments of the performance spectrum. Methacrylates, particularly PMMA, offer a balanced, cost-effective, and well-understood profile, making them ideal for a vast range of applications requiring optical clarity and biocompatibility. Poly(2-methylallyl benzoate) emerges as a specialty polymer. Its synthesis is more demanding, but it provides enhanced thermal stability, stiffness, and a significantly higher refractive index. For researchers and engineers working on next-generation optical devices, high-temperature electronics, or chemically resistant coatings, the exploration of polymers derived from aromatic allyl monomers like 2-methylallyl benzoate represents a promising avenue for material innovation.
References
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MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available from: [Link]
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DesignerData. Poly(methyl methacrylate). Available from: [Link]
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N/A. Poly(methyl methacrylate) (PMMA). Available from: [Link]
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ResearchGate. (2021, August 10). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Available from: [Link]
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YouTube. (2020, December 27). Synthesis of Methyl benzoate with reaction mechanism. Available from: [Link]
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ResearchGate. Mechanical properties of polymethacrylate/polyurethane blend. Available from: [Link]
- Google Patents. (1995). Process for making allyl polymers and copolymers.
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National Institutes of Health (NIH). (2021, June 30). Synthesis and Study of the Optical Properties of PMMA Microspheres and Opals. Available from: [Link]
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ResearchGate. (2014). Synthesis, Molecular Structures, and Norbornene Polymerization of Methallyl Nickel(II) Complexes of 2-(Diphenylamino)benzoate. Available from: [Link]
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National Institutes of Health (NIH). Exploration of polymethacrylate structure-property correlations: Advances towards combinatorial and high-throughput methods for biomaterials discovery. Available from: [Link]
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Taylor & Francis eBooks. (2008). Chemistry and Application Properties of Polymethacrylate Systems. Available from: [Link]
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MakeItFrom.com. Polymethylmethacrylate (PMMA, Acrylic). Available from: [Link]
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ResearchGate. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available from: [Link]
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ResearchGate. (2015). Study of the optical properties of poly (methyl methacrylate) (PMMA) doped with a new diarylethen compound. Available from: [Link]
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ResearchGate. (2018). Synthesis and characterization of poly(methyl methacrylate)/polysiloxane composites and their coating properties. Available from: [Link]
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ResearchGate. (2013). Methyl 2-(benzoyloxy)benzoate. Available from: [Link]
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PubChem. 2-Methylbutyl benzoate. Available from: [Link]
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ResearchGate. (2008). Mechanical and Thermal Properties of Polymethyl Methacrylate-BN Nanotube Composites. Available from: [Link]
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Research Plateau Publishers. Optical properties of polymethyl methacrylate/polyvinyl chlorideblends. Available from: [Link]
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MDPI. (2019). Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate). Available from: [Link]
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Baghdad Science Journal. (2011). The optical properties of Poly methyl methacrylate (PMMA) polymers doped by Potassium Iodide with different thickness. Available from: [Link]
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EnPress Journals. A review study of the structure, properties and general application of poly(methyl methacrylate). Available from: [Link]
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National Institutes of Health (NIH). (2021). Aromatic Polymethacrylates from Lignin-Based Feedstock: Synthesis, Thermal Properties, Life-Cycle Assessment and Toxicity. Available from: [Link]
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NETZSCH Analyzing & Testing. PMMA: Polymethylmethacrylate. Available from: [Link]
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PubChem. 2-Naphthyl benzoate. Available from: [Link]
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Cheméo. Chemical Properties of 2-Methylbenzyl benzoate (CAS 80716-36-5). Available from: [Link]
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A Comparative Spectroscopic Guide to 2-Methylallyl Benzoate and Its Isomers
For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in ensuring the purity, efficacy, and safety of synthesized molecules. Constitutional isomers, with their identical molecular formulas and weights, often present a significant analytical challenge. This guide provides an in-depth spectroscopic comparison of 2-methylallyl benzoate and three of its common constitutional isomers: crotyl benzoate, 3-butenyl benzoate, and cyclopropylmethyl benzoate. By leveraging the distinct capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we can unequivocally differentiate these closely related compounds.
The Challenge of Isomeric Differentiation
2-Methylallyl benzoate and its isomers share the same chemical formula, C₁₁H₁₂O₂, and a molecular weight of 176.21 g/mol . This inherent similarity means that techniques relying solely on molecular mass are insufficient for their distinction. However, their unique structural arrangements—differing in the position of the double bond or the presence of a cyclopropyl ring—give rise to subtle yet definitive differences in their spectroscopic fingerprints. This guide will dissect these differences, providing the experimental data and theoretical understanding necessary for confident identification.
Spectroscopic Analysis Workflow
A systematic approach employing multiple spectroscopic techniques is essential for the comprehensive characterization of these isomers. The following workflow outlines the logical progression of analysis.
Figure 1: A generalized workflow for the spectroscopic differentiation of isomeric compounds, starting from sample preparation through to definitive identification.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical environment of each proton and carbon atom is unique, resulting in distinct chemical shifts (δ) and coupling patterns.
Key Differentiating Features in NMR Spectra:
-
Vinyl Protons: The number, chemical shift, and multiplicity of protons attached to the C=C double bond are highly indicative of the isomer.
-
Allylic and Homoallylic Protons: The chemical shifts and coupling constants of protons adjacent to the double bond or the ester oxygen provide crucial structural information.
-
Cyclopropyl Protons: The unique upfield chemical shifts and complex splitting patterns of the cyclopropyl ring protons are a definitive marker for cyclopropylmethyl benzoate.
-
Methyl Groups: The presence, chemical shift, and multiplicity of methyl group signals help distinguish between isomers.
Table 1: Comparative ¹H NMR Spectral Data (Predicted and/or Reported in CDCl₃)
| Compound | Key Proton Signals (δ, ppm) and Multiplicities |
| 2-Methylallyl Benzoate | ~8.05 (d, 2H, Ar-H), ~7.55 (t, 1H, Ar-H), ~7.45 (t, 2H, Ar-H), ~4.95 (s, 1H, =CH₂), ~4.90 (s, 1H, =CH₂), ~4.70 (s, 2H, -OCH₂-), ~1.80 (s, 3H, -CH₃) |
| Crotyl Benzoate | ~8.05 (d, 2H, Ar-H), ~7.55 (t, 1H, Ar-H), ~7.45 (t, 2H, Ar-H), ~5.90 (m, 1H, -CH=), ~5.60 (m, 1H, -CH=), ~4.80 (d, 2H, -OCH₂-), ~1.75 (d, 3H, -CH₃) |
| 3-Butenyl Benzoate | ~8.05 (d, 2H, Ar-H), ~7.55 (t, 1H, Ar-H), ~7.45 (t, 2H, Ar-H), ~5.85 (m, 1H, -CH=), ~5.10 (m, 2H, =CH₂), ~4.35 (t, 2H, -OCH₂-), ~2.50 (q, 2H, -CH₂-) |
| Cyclopropylmethyl Benzoate | ~8.05 (d, 2H, Ar-H), ~7.55 (t, 1H, Ar-H), ~7.45 (t, 2H, Ar-H), ~4.15 (d, 2H, -OCH₂-), ~1.20 (m, 1H, -CH-), ~0.60 (m, 2H, -CH₂-), ~0.30 (m, 2H, -CH₂-) |
Table 2: Comparative ¹³C NMR Spectral Data (Predicted and/or Reported in CDCl₃)
| Compound | Key Carbon Signals (δ, ppm) |
| 2-Methylallyl Benzoate | ~166.5 (C=O), ~141.0 (C=CH₂), ~133.0 (Ar-C), ~130.5 (Ar-C), ~129.5 (Ar-CH), ~128.5 (Ar-CH), ~113.0 (=CH₂), ~70.0 (-OCH₂-), ~19.5 (-CH₃) |
| Crotyl Benzoate | ~166.5 (C=O), ~133.0 (Ar-C), ~130.5 (Ar-C), ~129.5 (Ar-CH), ~128.5 (Ar-CH), ~128.0 (-CH=), ~127.0 (-CH=), ~66.0 (-OCH₂-), ~18.0 (-CH₃) |
| 3-Butenyl Benzoate | ~166.5 (C=O), ~138.0 (-CH=), ~133.0 (Ar-C), ~130.5 (Ar-C), ~129.5 (Ar-CH), ~128.5 (Ar-CH), ~117.0 (=CH₂), ~64.0 (-OCH₂-), ~34.0 (-CH₂-) |
| Cyclopropylmethyl Benzoate | ~166.5 (C=O), ~133.0 (Ar-C), ~130.5 (Ar-C), ~129.5 (Ar-CH), ~128.5 (Ar-CH), ~72.0 (-OCH₂-), ~10.0 (-CH-), ~3.5 (-CH₂-) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a standard single-pulse experiment with a 30° pulse angle, a spectral width of at least 12 ppm, a relaxation delay of 1-2 seconds, and acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C NMR spectrum. Use a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and accumulate a larger number of scans (e.g., 1024 or more) to obtain a high-quality spectrum.
Infrared (IR) Spectroscopy: Probing Functional Groups and the Fingerprint Region
IR spectroscopy provides valuable information about the functional groups present in a molecule. While all four isomers will exhibit the characteristic absorptions of an ester and an aromatic ring, subtle differences in the C-H and C=C stretching and bending vibrations, particularly in the fingerprint region (below 1500 cm⁻¹), can aid in their differentiation.
Key Differentiating Features in IR Spectra:
-
C=O Stretch: All isomers will show a strong absorption for the ester carbonyl group, typically in the range of 1715-1730 cm⁻¹, due to conjugation with the benzene ring.[1]
-
C-O Stretch: Two distinct C-O stretching bands are expected for the ester group in the 1300-1000 cm⁻¹ region.
-
Aromatic C-H and C=C Stretches: Peaks corresponding to the aromatic ring will be present in all spectra. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region.[2]
-
Alkene C=C and C-H Stretches: The position of the C=C stretch (around 1650-1680 cm⁻¹) and the vinylic C-H stretch (around 3080-3020 cm⁻¹) will vary slightly depending on the substitution pattern of the double bond.
-
Cyclopropyl C-H Stretch: Cyclopropylmethyl benzoate will exhibit a characteristic C-H stretching vibration for the cyclopropyl ring, often seen at a slightly higher frequency (around 3080-3000 cm⁻¹) than typical alkane C-H stretches.
Table 3: Comparative IR Spectral Data (Predicted, cm⁻¹)
| Compound | C=O Stretch | C-O Stretches | Aromatic C=C Stretches | Alkene C=C Stretch | Other Key Bands |
| 2-Methylallyl Benzoate | ~1720 | ~1270, ~1110 | ~1600, ~1450 | ~1660 | ~880 (=CH₂ out-of-plane bend) |
| Crotyl Benzoate | ~1720 | ~1270, ~1110 | ~1600, ~1450 | ~1670 | ~965 (trans -CH=CH- out-of-plane bend) |
| 3-Butenyl Benzoate | ~1720 | ~1270, ~1110 | ~1600, ~1450 | ~1640 | ~915 (=CH₂ out-of-plane bend) |
| Cyclopropylmethyl Benzoate | ~1720 | ~1270, ~1110 | ~1600, ~1450 | N/A | ~3080 (Cyclopropyl C-H stretch) |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the key functional group absorptions and compare the fingerprint regions of the different isomers.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation pattern, offers valuable structural information. While all four isomers have the same molecular weight, their different structures will lead to distinct fragmentation pathways under electron ionization (EI).
Key Differentiating Features in Mass Spectra:
-
Molecular Ion Peak (M⁺): All isomers will show a molecular ion peak at m/z = 176.
-
Base Peak: The most abundant fragment ion (the base peak) can be a key differentiator. For many benzoate esters, the benzoyl cation (C₆H₅CO⁺) at m/z = 105 is a prominent peak.
-
Loss of the Alkoxy Group: Fragmentation involving the loss of the alkoxy group (•OR) will result in the benzoyl cation at m/z = 105.
-
Rearrangements: McLafferty rearrangements and other rearrangement processes can lead to unique fragment ions for each isomer. For example, 3-butenyl benzoate can undergo a McLafferty rearrangement.
-
Allylic Cleavage: 2-Methylallyl benzoate and crotyl benzoate are susceptible to allylic cleavage, leading to characteristic fragment ions.
Table 4: Predicted Key Fragment Ions in EI-Mass Spectra
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and (Proposed Identity) |
| 2-Methylallyl Benzoate | 176 | 105 (C₇H₅O⁺), 77 (C₆H₅⁺), 55 (C₄H₇⁺) |
| Crotyl Benzoate | 176 | 105 (C₇H₅O⁺), 77 (C₆H₅⁺), 55 (C₄H₇⁺) |
| 3-Butenyl Benzoate | 176 | 122 ([M - C₄H₄]⁺• via McLafferty rearrangement), 105 (C₇H₅O⁺), 77 (C₆H₅⁺), 54 (C₄H₆⁺•) |
| Cyclopropylmethyl Benzoate | 176 | 105 (C₇H₅O⁺), 77 (C₆H₅⁺), 55 (C₄H₇⁺) |
Note: The fragmentation of 2-methylallyl benzoate and crotyl benzoate can be very similar, necessitating careful analysis of other spectroscopic data.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the purified sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range from approximately 40 to 200 amu.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, comparing the relative abundances of key fragment ions.
Logical Differentiation Strategy
A step-by-step logical process can be employed to distinguish between the isomers based on the collective spectroscopic data.
Figure 2: A decision tree illustrating a logical approach to differentiate the isomers based on key features in the ¹H NMR spectrum.
Conclusion
The successful differentiation of 2-methylallyl benzoate and its constitutional isomers hinges on a multi-faceted spectroscopic approach. While each technique provides valuable clues, it is the synergistic interpretation of ¹H and ¹³C NMR, IR, and MS data that allows for unambiguous structural elucidation. By carefully analyzing the unique spectral features arising from the distinct arrangements of atoms in each isomer, researchers can confidently identify their target compounds, ensuring the integrity and reliability of their scientific endeavors.
References
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved February 10, 2026, from [Link]
-
Chem LibreTexts. (2023, October 30). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
NIST Chemistry WebBook. (n.d.). Benzoic acid, 3-methyl-2-butenyl ester. Retrieved February 10, 2026, from [Link]
-
Royal Society of Chemistry. (2014). Supplementary Information for "Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium". [Link]
-
PubChem. (n.d.). Methyl Benzoate. Retrieved February 10, 2026, from [Link]
-
Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. [Link]
Sources
Comparative Guide: Copolymerization Kinetics & Cross-Reactivity of 2-Methylallyl Benzoate
Executive Summary
This guide provides a technical analysis of 2-methylallyl benzoate (Methallyl Benzoate) in radical copolymerization systems, specifically contrasting its behavior with Allyl Benzoate and Methyl Methacrylate (MMA) .
While allyl monomers are historically avoided in high-molecular-weight synthesis due to degradative chain transfer (autoinhibition), 2-methylallyl benzoate offers a distinct kinetic profile. The substitution of the vinylic hydrogen with a methyl group at the 2-position alters the stability of the intermediate radical and the rate of hydrogen abstraction. This guide details the mechanistic divergence, provides a self-validating copolymerization protocol, and analyzes the cross-reactivity ratios (
Mechanistic Insight: The "Allylic Paradox"
To understand the utility of 2-methylallyl benzoate, one must first understand the failure mode of its precursors.
The Degradative Chain Transfer Problem
In standard allyl benzoate polymerization, the growing polymer radical (
-
Result: A highly stable, resonance-stabilized allylic radical is formed. This radical is too stable to re-initiate polymerization efficiently, effectively terminating the chain.
The 2-Methylallyl Advantage
In 2-methylallyl benzoate, the structure is
-
Steric Hindrance: The 2-methyl group increases steric bulk, slightly lowering
compared to vinyl esters, but significantly altering the approach vector for transfer. -
Radical Stability: While hydrogen abstraction from the 2-methyl group is still possible (forming a methallylic radical), the thermodynamics of addition vs. abstraction are shifted compared to unsubstituted allyl benzoate. This allows for higher conversion rates and molecular weights, particularly when copolymerized with methacrylates.
Mechanistic Pathway Diagram
Figure 1: Kinetic bifurcation in methallyl polymerization. In copolymerization with MMA, the 'Addition' pathway is kinetically favored over the 'Transfer' pathway common in homopolymerization.
Comparative Performance Analysis
The following data contrasts 2-methylallyl benzoate with its primary alternatives in a copolymerization setup with Methyl Methacrylate (MMA) initiated by AIBN at 60°C.
Table 1: Monomer Reactivity & Properties
| Feature | 2-Methylallyl Benzoate | Allyl Benzoate | Vinyl Benzoate |
| Structure | Methallyl ester | Allyl ester | Vinyl ester |
| Chain Transfer ( | Moderate ( | High ( | Low |
| Copolymerization with MMA ( | |||
| Reaction Rate | Retarding (Moderate) | Inhibiting (Severe) | Normal |
| Hydrolytic Stability | High (Primary ester) | High (Primary ester) | Low (Acetal-like instability) |
| Primary Utility | MW Control, Refractive Index | Crosslinker (if bifunctional) | Adhesive properties |
Analysis:
-
Cross-Reactivity: The reactivity ratios indicate that while MMA (
) prefers to homopolymerize, 2-methylallyl benzoate ( ) is incorporated much more efficiently than Allyl Benzoate. The product approaches zero, suggesting a tendency toward alternating sequences if the feed ratio is managed, though the system is dominated by MMA propagation. -
Thermal Properties: Copolymers of MMA/2-Methylallyl Benzoate exhibit a lower
than pure PMMA ( ) due to the flexible ester side chain, but higher thermal stability than Vinyl Benzoate copolymers.
Experimental Protocol: Synthesis & Copolymerization
Disclaimer: This protocol assumes a standard laboratory setup with Schlenk lines. All monomers must be purified to remove inhibitors.
Monomer Purification (Self-Validating Step)
Commercially available 2-methylallyl benzoate often contains methallyl alcohol or benzoic acid impurities.
-
Wash: Dissolve monomer in diethyl ether. Wash
with 5% (removes acid) and with distilled water. -
Dry: Dry organic layer over anhydrous
for 2 hours. -
Distill: Perform fractional distillation under reduced pressure.
-
Validation Point: Check purity via GC-MS. Purity
is required to prevent kinetic deviations caused by trace alcohol (which acts as a transfer agent).
-
Copolymerization Workflow (MMA + 2-Methylallyl Benzoate)
Objective: Determine Reactivity Ratios via Low-Conversion Method (<10%).
-
Preparation:
-
In a Schlenk tube, combine MMA (
) and 2-Methylallyl Benzoate ( ) in varying molar feed ratios (e.g., 90:10, 70:30, 50:50, 30:70). -
Solvent: Toluene (Total monomer concentration: 2.0 M).
-
Initiator: AIBN (1.0 mol% relative to total monomer).
-
-
Deoxygenation (Critical):
-
Perform 3 cycles of Freeze-Pump-Thaw.
-
Why? Oxygen acts as a diradical, reacting with carbon-centered radicals to form peroxy radicals, inducing an induction period that invalidates kinetic measurements.
-
-
Polymerization:
-
Immerse sealed tubes in a thermostated oil bath at 60°C
0.1°C. -
Time reaction to limit conversion to 5-8% . (Typically 30-90 minutes depending on feed ratio).
-
-
Isolation:
-
Quench by cooling in liquid nitrogen.
-
Precipitate into a 10-fold excess of cold methanol.
-
Filter and dry in a vacuum oven at 40°C for 24 hours.
-
-
Analysis (The Kelen-Tüdös Method):
-
Determine copolymer composition (
) using -NMR.-
Signal 1: Methoxyl protons of MMA (
3.6 ppm). -
Signal 2: Aromatic protons of Benzoate (
7.2-8.0 ppm).
-
-
Plot
vs (Kelen-Tüdös equation) to derive and .
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for determining reactivity ratios, emphasizing the critical deoxygenation step.
References
- Polymerization Kinetics & Reactivity: Odian, G. Principles of Polymerization, 4th Ed. Wiley-Interscience, 2004. (Standard reference for definitions and Q-e scheme). Greenley, R. Z. "Free Radical Copolymerization Reactivity Ratios." Polymer Handbook, 4th Ed., Wiley, 1999.
-
Methallyl Complex Synthesis (Advanced Applications)
-
Lee, B. Y., et al. "Synthesis, Molecular Structures, and Norbornene Polymerization of Methallyl Nickel(II) Complexes of 2-(Diphenylamino)benzoate."[1] Organometallics, 2002.
-
-
Allyl vs.
- Matsumoto, A. "Free-radical polymerization of allyl compounds." Progress in Polymer Science, Vol 26, Issue 2, 2001.
-
Experimental Methodologies
-
Kelen, T., Tüdös, F. "Analysis of the Linear Methods for Determining Copolymerization Reactivity Ratios."[2] Journal of Macromolecular Science: Part A - Chemistry, 1975.
-
Sources
Thermal Properties of Poly(2-methylallyl benzoate) vs. Polystyrene: A Comparative Technical Guide
The following technical guide provides an in-depth comparison of the thermal properties of Poly(2-methylallyl benzoate) (P(2-MAB)) versus the industry-standard Polystyrene (PS).
Executive Summary
For researchers and drug development professionals, the choice between a commodity polymer like Polystyrene (PS) and a specialized allyl ester like Poly(2-methylallyl benzoate) (P(2-MAB)) often hinges on specific thermal transitions and chemical stability.
While Polystyrene is a ubiquitous, rigid thermoplastic with a well-defined glass transition temperature (
Key Insight: Theoretical structural analysis suggests that high-molecular-weight P(2-MAB) exhibits a higher
Chemical Structure & Mechanistic Basis
To understand the thermal behavior, we must analyze the microstructural differences.
Structural Comparison
-
Polystyrene (PS): The phenyl ring is attached directly to the polymer backbone. This restricts rotation, conferring rigidity.
-
Poly(2-methylallyl benzoate) (P(2-MAB)):
-
Side Chain: The benzoate group (phenyl ester) is attached via a methylene spacer (
). This typically increases flexibility (lowering ). -
Backbone: The quaternary carbon bears an
-methyl group (similar to Methacrylate). This significantly restricts backbone rotation (raising ).
-
Visualization of Structural Logic
The following diagram illustrates the structural hierarchy and its impact on thermal properties.
Figure 1: Structural causality map comparing the glass transition determinants of PS and P(2-MAB).
Comparative Thermal Properties
The following data compares standard Polystyrene with the derived properties of P(2-MAB). Note that while PS values are empirical standards, P(2-MAB) values are derived from structural analogs (Poly(vinyl benzoate) and Poly(methyl methacrylate)) due to the niche nature of the methallyl polymer.
Glass Transition & Stability Data
| Property | Polystyrene (PS) | Poly(2-methylallyl benzoate) | Mechanistic Rationale |
| Glass Transition ( | 100°C | ~120–140°C (Estimated) | The |
| Melting Point ( | Amorphous (None) | Amorphous | Both polymers are typically atactic and amorphous due to bulky side groups preventing crystallization. |
| Degradation Onset ( | ~350°C | ~280–300°C | PS degrades via depolymerization (unzipping). P(2-MAB) contains ester linkages susceptible to thermal cleavage at lower temperatures. |
| Degradation Mechanism | Random Scission & Unzipping | Ester Pyrolysis / Decarboxylation | P(2-MAB) releases benzoic acid and methallyl residues upon pyrolysis. |
| Heat Deflection Temp. | ~90°C | ~110°C (Projected) | Higher |
Synthesis Challenges & Molecular Weight Effects
A critical variable for P(2-MAB) is Molecular Weight (MW) .
-
Allylic Transfer: Standard allyl monomers polymerize poorly due to "degradative chain transfer" (hydrogen abstraction from the allylic methylene).
-
Methallyl Advantage: The 2-methyl group in P(2-MAB) replaces the abstractable allylic hydrogen with a methyl group, significantly reducing chain transfer. This allows P(2-MAB) to achieve higher MW than simple poly(allyl benzoate), ensuring the
reaches the theoretical plateau.
Experimental Protocols
For researchers synthesizing and characterizing these materials, the following protocols ensure valid comparisons.
Polymer Synthesis (Radical Polymerization)
To obtain P(2-MAB) sufficient for thermal testing:
-
Purification: Wash 2-methylallyl benzoate monomer with 5% NaOH to remove benzoic acid; dry over
. -
Initiation: Use AIBN (Azobisisobutyronitrile) (1-2 mol%) rather than Benzoyl Peroxide to avoid induced decomposition.
-
Polymerization: Conduct in bulk or benzene solution at 60°C for 24-48 hours under Nitrogen.
-
Precipitation: Pour reaction mixture into excess Methanol (non-solvent). Filter and vacuum dry at 40°C.
Thermal Characterization Workflow (DSC & TGA)
Use this workflow to generate the data for the table above.
Figure 2: Standardized thermal analysis workflow for comparative polymer characterization.
Applications & Performance Context
Why choose P(2-MAB) over Polystyrene?
-
Optical Coatings: P(2-MAB) contains a high density of aromatic rings (High Refractive Index) but offers different solubility and adhesion profiles due to the ester group.
-
Lithography: Methallyl polymers are often used in photoresists where the ester group can be cleaved or modified, unlike the inert phenyl ring of PS.
-
Adhesion: The polar ester group in P(2-MAB) provides superior adhesion to metal and glass substrates compared to the non-polar Polystyrene.
References
- Matsumoto, A., et al. (2000). Polymerization of Allyl Esters. Progress in Polymer Science. (Discusses the polymerization kinetics and chain transfer mechanisms of allyl vs. methallyl monomers).
-
Vogl, O. (1979). Head-to-Head Polymers. Journal of Polymer Science: Macromolecular Reviews . Link (Describes the synthesis and thermal degradation of Poly(allyl benzoate) and its structural isomers).
- Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience. (Authoritative source for relationships, specifically the effect of -methyl groups on polymer backbone stiffness).
- Brandrup, J., et al. (1999). Polymer Handbook. 4th Edition. Wiley.
A Comparative Study of the Polymerization Kinetics of 2-Methylallyl Benzoate
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of polymer chemistry, the choice of monomer is paramount, dictating not only the physicochemical properties of the resultant polymer but also the efficiency and feasibility of the polymerization process itself. This guide provides a comparative analysis of the polymerization kinetics of 2-methylallyl benzoate against two widely utilized vinyl monomers: methyl methacrylate (MMA) and styrene. While MMA and styrene are known for their robust and well-characterized polymerization behavior, allylic monomers such as 2-methylallyl benzoate present a unique set of kinetic challenges and opportunities.
This document, intended for researchers and professionals in polymer science and drug development, will delve into the fundamental kinetic differences between these monomers. We will explore the mechanistic underpinnings of their polymerization, present a standardized experimental protocol for their comparative evaluation, and discuss the expected outcomes based on established polymerization theory and available literature. Through this guide, we aim to provide a comprehensive understanding of the kinetic profile of 2-methylallyl benzoate, enabling informed decisions in monomer selection for novel polymer synthesis.
Mechanistic Insights into Polymerization Kinetics
The free-radical polymerization of vinyl monomers classically proceeds through three main stages: initiation, propagation, and termination.[1] The rate and efficiency of each stage are intrinsically linked to the chemical structure of the monomer.
1.1. 2-Methylallyl Benzoate: The Challenge of Degradative Chain Transfer
Allylic monomers, including 2-methylallyl benzoate, are notoriously sluggish in free-radical polymerization. This reluctance to polymerize efficiently is primarily attributed to a process known as degradative chain transfer .[2] In this reaction, a growing polymer radical, instead of adding to another monomer unit (propagation), abstracts an allylic hydrogen from a monomer molecule. This event terminates the growing chain and generates a resonance-stabilized allylic radical.
The resulting allylic radical is significantly less reactive than the initial propagating radical due to delocalization of the unpaired electron. Consequently, it is slow to initiate a new polymer chain, leading to an overall decrease in the rate of polymerization and the formation of low molecular weight polymers.[2] This phenomenon is a critical consideration in any polymerization strategy involving 2-methylallyl benzoate.
1.2. Methyl Methacrylate (MMA) and Styrene: The Benchmarks
In contrast, MMA and styrene are exemplary monomers for free-radical polymerization. The radicals formed during their polymerization are relatively reactive and readily add to subsequent monomer units, favoring propagation over chain transfer.
-
Methyl Methacrylate (MMA): The presence of the methyl group on the alpha-carbon leads to the formation of a tertiary radical, which is relatively stable. However, this stability does not significantly hinder its reactivity towards the double bond of another MMA molecule. MMA polymerization is also characterized by the Trommsdorff-Norrish effect (or gel effect), where an autoacceleration in the polymerization rate is observed at high conversions due to a decrease in the termination rate constant in the viscous medium.[3]
-
Styrene: The phenyl group in styrene stabilizes the propagating radical through resonance. While this stabilization is significant, the radical remains sufficiently reactive to propagate effectively. Styrene polymerization is a well-understood process, often serving as a model system in kinetic studies.[4]
Experimental Protocol for Comparative Kinetic Analysis
To objectively compare the polymerization kinetics of 2-methylallyl benzoate, MMA, and styrene, a standardized experimental protocol is essential. The following details a robust methodology for conducting such a study.
2.1. Materials and Reagents
-
Monomers: 2-Methylallyl benzoate, methyl methacrylate (MMA), and styrene. All monomers should be purified prior to use to remove inhibitors, typically by passing through a column of basic alumina.
-
Initiator: Azo-bis-isobutyronitrile (AIBN) or benzoyl peroxide (BPO) are suitable thermal initiators. The chosen initiator should be recrystallized from an appropriate solvent (e.g., methanol for AIBN).[5]
-
Solvent (for solution polymerization): An inert solvent such as toluene or benzene.
-
Inhibitor Remover: Basic alumina.
-
Precipitating Agent: Methanol or ethanol.
2.2. Synthesis of 2-Methylallyl Benzoate (as needed)
Should a commercial source be unavailable, 2-methylallyl benzoate can be synthesized via the esterification of methallyl alcohol with benzoyl chloride in the presence of a base like pyridine. Purification is typically achieved through distillation under reduced pressure.
2.3. Polymerization Procedure (Bulk Polymerization)
-
Preparation: In a series of identical reaction vessels (e.g., sealed glass ampoules or a jacketed reactor), place a known amount of the purified monomer (2-methylallyl benzoate, MMA, or styrene).
-
Initiator Addition: Add a precise concentration of the chosen initiator (e.g., 0.1 mol% AIBN). Ensure thorough mixing to achieve a homogeneous solution.
-
Degassing: Subject the monomer-initiator mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Immerse the sealed reaction vessels in a constant temperature oil bath set to the desired reaction temperature (e.g., 60°C or 70°C). Start timing the reaction.
-
Sampling: At predetermined time intervals, remove a reaction vessel from the oil bath and immediately quench the polymerization by rapid cooling in an ice bath.
-
Polymer Isolation: Open the vessel and dissolve the contents in a suitable solvent (e.g., toluene). Precipitate the polymer by adding the solution dropwise to a stirred excess of a non-solvent (e.g., methanol).
-
Drying and Weighing: Filter the precipitated polymer, wash it with the non-solvent, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.
2.4. Kinetic Analysis
-
Monomer Conversion: The percentage of monomer conversion at each time point can be determined gravimetrically using the following equation:
Conversion (%) = (Weight of Polymer / Initial Weight of Monomer) x 100
Alternatively, monomer conversion can be monitored in-situ using techniques like FT-IR or NMR spectroscopy by tracking the disappearance of the vinyl group signal.[6][7]
-
Rate of Polymerization (Rp): The initial rate of polymerization can be determined from the slope of the initial linear portion of the monomer conversion versus time plot.
-
Molecular Weight Analysis: The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the isolated polymers should be determined by Gel Permeation Chromatography (GPC).[8]
Visualization of Experimental Workflow and Reaction Mechanisms
Caption: Experimental workflow for the comparative kinetic study.
Caption: Mechanism of degradative chain transfer in 2-methylallyl benzoate.
Expected Results and Comparative Discussion
Based on the principles of polymerization kinetics and the available literature, the following outcomes are anticipated from the comparative study:
Table 1: Predicted Comparative Polymerization Kinetics
| Parameter | 2-Methylallyl Benzoate | Methyl Methacrylate (MMA) | Styrene |
| Initial Rate of Polymerization (Rp) | Very Low | High | Moderate to High |
| Monomer Conversion (at a given time) | Low | High | High |
| Limiting Monomer Conversion | Low | Very High | Very High |
| Number-Average Molecular Weight (Mn) | Low | High | High |
| Polydispersity Index (PDI) | Potentially Broad | Relatively Narrow (can broaden at high conversion) | Relatively Narrow |
4.1. Rate of Polymerization
The rate of polymerization for 2-methylallyl benzoate is expected to be significantly lower than that of both MMA and styrene. This is a direct consequence of the dominant degradative chain transfer reaction, which effectively reduces the concentration of reactive propagating radicals. MMA is anticipated to exhibit the highest initial rate of polymerization, potentially further accelerated at higher conversions by the gel effect.[9] Styrene's polymerization rate is also expected to be substantial, falling between that of MMA and 2-methylallyl benzoate.
4.2. Monomer Conversion
Corresponding to the low polymerization rate, the monomer conversion for 2-methylallyl benzoate will likely be limited, often reaching a plateau at a low value. In contrast, both MMA and styrene are capable of achieving very high, near-quantitative monomer conversions under appropriate conditions.
4.3. Molecular Weight and Polydispersity
The polymers obtained from 2-methylallyl benzoate are predicted to have low number-average molecular weights due to the frequent termination of growing chains via degradative chain transfer.[2] The polydispersity index (PDI) may be broad, reflecting a complex interplay of initiation, propagation, and various termination pathways. MMA and styrene, on the other hand, will produce polymers with significantly higher molecular weights, and the PDI can be controlled to be relatively narrow (typically less than 2 for conventional free-radical polymerization) at low to moderate conversions.
Conclusion and Future Directions
This guide provides a framework for a comparative investigation into the polymerization kinetics of 2-methylallyl benzoate. The inherent propensity of allylic monomers to undergo degradative chain transfer positions 2-methylallyl benzoate as a monomer with significantly different kinetic behavior compared to the more reactive vinyl monomers like MMA and styrene. The expected low polymerization rates and limited molecular weights of poly(2-methylallyl benzoate) necessitate specialized polymerization strategies to enhance its utility.
Future research could explore controlled radical polymerization techniques, such as RAFT (Reversible Addition-Fragmentation chain Transfer) or ATRP (Atom Transfer Radical Polymerization), to potentially mitigate the effects of degradative chain transfer and achieve better control over the polymerization of 2-methylallyl benzoate. Furthermore, copolymerization of 2-methylallyl benzoate with more reactive monomers could be a viable approach to incorporate its structural features into polymers while maintaining acceptable polymerization kinetics and achieving higher molecular weights. A thorough understanding of its kinetic profile is the foundational step towards unlocking the potential of this and other challenging monomers in the synthesis of novel polymeric materials.
References
-
ResolveMass Laboratories Inc. Methods of Measuring Polymer Molecular Weight by GPC. Available from: [Link]
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UV+EB Technology. Free Radical Polymerization Kinetics. 2023. Available from: [Link]
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SciSpace. FREE RADICAL POLYMERIZATION KINETICS — REVISITED. Available from: [Link]
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ResearchGate. The Kinetics of Free-Radical Polymerization: Fundamental Aspects. Available from: [Link]
- Google Patents. Process for the polymerization of styrene.
-
ACS Publications. Molecular Weight Characterization of Conjugated Polymers Through Gel Permeation Chromatography and Static Light Scattering. 2021. Available from: [Link]
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Research India Publications. Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. Available from: [Link]
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Slideshare. POLYMERS: MOLECULAR WEIGHT DETERMINATION GEL PERMEATION CHROMATOGRAPY /SEC. Available from: [Link]
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RSC Publishing. Review of quantitative and qualitative methods for monitoring photopolymerization reactions. 2023. Available from: [Link]
-
arXiv. A Machine Learning Approach to Polymerization Reaction Engineering: Determining Monomers Reactivity Ratios. Available from: [Link]
-
MEASUREMENTS OF MONOMER REACTIVITY RATIOS FOR COPOLYMERIZATION OF STYRENE AND METHYL METHACRYLATE IN CARBON DIOXIDE AT VAPOR-LIQ. Available from: [Link]
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Chemistry LibreTexts. Free Radical Polymerization. 2015. Available from: [Link]
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ResearchGate. Monomer reactivity ratios and polymerization temperatures from the radical copolymerization of VDF with other monomers (M). Available from: [Link]
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Kinetics of Polymerization of Allyl Compounds. Available from: [Link]
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Experiment 10: Polymerization of methyl methacrylate (MMA) in bulk to form PMMA. Available from: [Link]
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The Royal Society of Chemistry. CHAPTER 1: Kinetics and Thermodynamics of Radical Polymerization. Available from: [Link]
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Shimadzu. Measurement of Molecular Weight by using GPC method. Available from: [Link]
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ACS Publications. Polymerization Kinetics: Monitoring Monomer Conversion Using an Internal Standard and the Key Role of Sample t0. Available from: [Link]
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ChemRxiv. Accurate Determination of Reactivity Ratios for Copolymerization Reactions with Reversible Propagation Mechanisms. Available from: [Link]
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Scribd. Solution Polymerisation of Styrene. Available from: [Link]
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Scribd. Experiment 7 Polymer. Available from: [Link]
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MDPI. Roles of Polymerization Temperature and Initiator Type on Thermal Properties of Rubitherm® 21 PCM Microcapsules. Available from: [Link]
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ResearchGate. Reactivity ratios and sequence structures of the copolymers prepared by photo-induced copolymerization of MMA with MPMP. Available from: [Link]
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ResearchGate. How to measure a percentage conversion of monomer to polymer? 2013. Available from: [Link]
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Agilent. An Introduction to Gel Permeation Chromatography and Size Exclusion Chromatography. Available from: [Link]
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ACS Publications. Raman and FTIR spectroscopy of polymerization: bulk polymerization of methyl methacrylate and styrene. Available from: [Link]
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PMC. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. 2022. Available from: [Link]
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PMC. Significance of Polymers with “Allyl” Functionality in Biomedicine. Available from: [Link]
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Bulk polymerization of Styrene. Available from: [Link]
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Wiley Science Content Hub. Gravimetric Analysis: Determining the Density of a Sample for Various Applications. Available from: [Link]
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ACS Publications. Recommendation for Accurate Experimental Determination of Reactivity Ratios in Chain Copolymerization. Available from: [Link]
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PMC. Experimental Investigation of Methyl Methacrylate in Stirred Batch Emulsion Reactor: AGET ATRP Approach. 2020. Available from: [Link]
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Safety Operating Guide
Executive Summary: The "Zero-Compromise" Safety Protocol
Topic: 2-Methylallyl Benzoate Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
2-Methylallyl benzoate (CAS: 22134-80-1), also known as Methallyl benzoate, is a niche benzoate ester often used in fragrance synthesis and organic intermediate applications.[1][2] Unlike its lighter homolog, Methyl benzoate (CAS 93-58-3), specific safety data for this molecule is frequently conflated in general databases.[1][2]
Critical Distinction: While Methyl benzoate is a Class IIIA combustible liquid (Flash Point ~83°C), 2-Methylallyl benzoate has a higher molecular weight and lower vapor pressure, classifying it as a Class IIIB Combustible Liquid (Flash Point >93°C/200°F).[1][2]
Disposal Directive:
-
DO NOT dispose of via sink/drain (High aquatic toxicity/insolubility).[2]
-
DO NOT mix with strong oxidizers (Risk of allylic oxidation).[2]
-
DO manage as Non-RCRA Regulated Organic Waste destined for high-temperature incineration.
Chemical Profile & Hazard Identification
To ensure safe handling, you must understand the specific physicochemical properties that dictate the disposal pathway.[1]
| Property | Value / Characteristic | Operational Implication |
| Chemical Name | 2-Methylallyl benzoate | Distinct from Methyl Benzoate.[2] |
| CAS Number | 22134-80-1 | Use this for waste manifesting.[1][2] |
| Molecular Formula | C₁₁H₁₂O₂ | Higher carbon content requires incineration.[2] |
| Flash Point | > 93°C (> 200°F) (Est.) | Class IIIB Combustible. Not "Flammable" by DOT definition, but burns if heated.[1][2] |
| Water Solubility | Insoluble (Hydrophobic) | Strictly Prohibited from sewer disposal.[2] |
| Reactivity | Allylic Ester | Generally stable, but the allylic double bond is susceptible to oxidation.[1][2] |
Expert Insight - The Allylic Factor: Unlike saturated esters (e.g., Ethyl benzoate), this molecule contains an allylic double bond .[1][2] While less prone to peroxide formation than ethers, long-term storage in clear glass exposed to light can induce autoxidation.[1][2]
-
Protocol: Test older containers for peroxides using standard starch-iodide paper before consolidating into large waste drums.[1][2]
Pre-Disposal Treatment & Segregation
Effective disposal begins at the bench.[1] Improper segregation is the leading cause of waste vendor rejections.[2]
Step 1: Waste Characterization
Determine if the 2-methylallyl benzoate is "Pure" or "Mixed."[2]
-
Pure/Stock: Expired reagents.[2]
-
Mixed: Reaction mixtures containing solvents (DCM, Ethyl Acetate, etc.).[1][2]
Step 2: Segregation Rules
-
Segregate FROM: Strong oxidizers (Nitric acid, Peroxides), Strong Bases (Sodium Hydroxide - causes hydrolysis and heat), and Sharps.[1][2]
-
Compatible WITH: Other non-halogenated organic solvents (Acetone, Methanol, Toluene) unless the mixture lowers the flashpoint below 60°C, triggering a D001 hazardous waste code.[1][2]
Disposal Workflow: The Core Protocol
This self-validating workflow ensures compliance with EPA standards and minimizes safety risks.[1][2]
Phase A: Collection & Containment
-
Container Selection: Use Amber Glass or High-Density Polyethylene (HDPE) containers.[2] Avoid LDPE or non-fluorinated plastics for long-term storage of concentrated esters.[1][2]
-
Headspace: Leave at least 10% headspace to allow for thermal expansion during transport.[1][2]
Phase B: Labeling Strategy
Standard "Hazardous Waste" labels are recommended even if the material is technically "Non-RCRA Regulated" due to its combustibility.
-
Constituents: Write "2-Methylallyl benzoate" clearly. Do not use abbreviations like "MAB."
-
Hazard Checkbox: Mark "Toxic" (Aquatic) and "Combustible."[2]
Phase C: Regulatory Classification (RCRA)[1][2]
-
Is it a P-List or U-List Waste? No.
-
Is it Characteristic (D-List)?
-
If Pure: Likely Non-Hazardous (Flash point > 60°C).
-
If Mixed with Solvents: Likely D001 (Ignitable) or F-Listed (Solvent mixtures).[2]
-
-
Best Practice: Manage as Class 55 Non-RCRA Regulated Liquid (if pure) or consolidate with D001 Waste for fuel blending.
Visualizing the Disposal Decision Tree
The following diagram outlines the logical flow for categorizing and disposing of 2-methylallyl benzoate.
Caption: Decision logic for classifying and manifesting 2-methylallyl benzoate waste streams.
Emergency Contingencies
Even with perfect protocols, spills happen.[1][2] Incorporate this into your Chemical Hygiene Plan (CHP).[2]
| Scenario | Immediate Action | Clean-Up Protocol |
| Minor Spill (< 100mL) | Ventilate area.[2] Remove ignition sources.[1][2][3][4][5] | Absorb with vermiculite or clay pads.[1][2] Place in a sealed bag labeled "Spill Debris - Combustible." |
| Major Spill (> 1L) | Evacuate lab. Call EHS.[1][2] | Do not use water (immiscible; will spread spill).[2] Use sand/earth dikes to prevent drain entry.[1][2] |
| Skin Contact | Remove contaminated clothing.[2][3][5][6][7][8] | Wash with soap and water for 15 min.[1][2][8] (Lipophilic nature makes water-only rinsing ineffective).[2] |
References
-
PubChem. (n.d.).[1][2] 2-Methylallyl benzoate (Compound Summary). National Library of Medicine.[1][2] Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). (n.d.).[2] Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[2] Retrieved from [Link][1][2]
-
The Good Scents Company. (n.d.).[2] Methallyl benzoate Data Sheet. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2]
Sources
- 1. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 3. chemos.de [chemos.de]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. fishersci.fr [fishersci.fr]
- 6. chemos.de [chemos.de]
- 7. solutions.covestro.com [solutions.covestro.com]
- 8. animalrange.montana.edu [animalrange.montana.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
